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  • Product: Methyl 3-bromo-2-methoxy-5-methylbenzoate
  • CAS: 1245528-59-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Structure, Properties, and Synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Executive Summary In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for constructing complex molecular architectures. Methyl 3-bromo-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for constructing complex molecular architectures. Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS: 1245528-59-9) is a densely substituted, multifunctional benzene derivative that serves as an invaluable intermediate[1]. Featuring an aryl bromide handle, a protected carboxylic acid (methyl ester), and an electron-donating methoxy group, this molecule is primed for late-stage functionalization, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This whitepaper provides a rigorous, causality-driven guide to the molecular architecture, physicochemical properties, and a self-validating three-step synthetic pathway for Methyl 3-bromo-2-methoxy-5-methylbenzoate.

Molecular Architecture & Physicochemical Profiling

The structure of Methyl 3-bromo-2-methoxy-5-methylbenzoate is defined by a central benzene ring bearing four distinct substituents. The spatial arrangement of these groups—ester at C1, methoxy at C2, bromo at C3, and methyl at C5—creates a unique steric and electronic environment. The electron-withdrawing ester and electron-donating methoxy groups establish a push-pull electronic system, while the heavy bromine atom at C3 provides a highly specific vector for organometallic functionalization[2].

Table 1: Physicochemical & Structural Properties
PropertyValue
Chemical Name Methyl 3-bromo-2-methoxy-5-methylbenzoate
CAS Registry Number 1245528-59-9
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
SMILES String O=C(OC)C1=CC(C)=CC(Br)=C1OC
Topological Polar Surface Area (TPSA) 35.53 Ų (Calculated)
Hydrogen Bond Donors / Acceptors 0 / 3
Storage Conditions Sealed in dry, room temperature

Data synthesized from commercial chemical registries and predictive modeling[2].

Mechanistic Synthesis Pathway

To achieve the precise regiochemistry required for this molecule, a bottom-up synthetic strategy starting from commercially available 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid) is highly effective. The synthesis relies on the predictable directing effects of the aromatic substituents.

SynthesisWorkflow Start 5-Methylsalicylic Acid (Starting Material) Step1 Methyl 2-hydroxy-5-methylbenzoate (Esterification Intermediate) Start->Step1 Step 1: MeOH, H2SO4 (cat.), Reflux Fischer Esterification Step2 Methyl 3-bromo-2-hydroxy-5-methylbenzoate (Brominated Intermediate) Step1->Step2 Step 2: Br2, NaOAc, AcOH, RT Regioselective EAS Product Methyl 3-bromo-2-methoxy-5-methylbenzoate (Target Molecule) Step2->Product Step 3: MeI, K2CO3, DMF, 60°C Williamson Ether Synthesis

Figure 1: Three-step synthesis workflow for Methyl 3-bromo-2-methoxy-5-methylbenzoate.

The Causality of the Synthetic Design
  • Step 1 (Protection): Fischer esterification masks the carboxylic acid. Causality: This prevents the carboxylic acid from interfering with subsequent electrophilic or nucleophilic steps and significantly improves the organic solubility of the intermediates.

  • Step 2 (Regiocontrol): The intermediate possesses a strongly activating, ortho/para-directing hydroxyl (-OH) group[3]. Causality: Because the para position (C5) is blocked by the methyl group, and one ortho position (C1) is blocked by the ester, electrophilic aromatic bromination is forced exclusively to the remaining open ortho position (C3), yielding the precise regiochemistry required[4].

  • Step 3 (Etherification): A Williamson-type ether synthesis is employed. Causality: Mild base (K₂CO₃) selectively deprotonates the phenol (pKa ~10) without hydrolyzing the ester, forming a nucleophilic phenoxide that rapidly attacks methyl iodide (MeI) via an Sₙ2 mechanism.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time before proceeding.

Protocol 1: Synthesis of Methyl 2-hydroxy-5-methylbenzoate
  • Procedure: Dissolve 5-methylsalicylic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 12 hours.

  • Workup: Concentrate the mixture in vacuo, dilute with ethyl acetate (EtOAc), and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove unreacted starting material.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material (a highly polar carboxylic acid) will streak near the baseline, while the product ester will elute as a distinct, less polar spot (R_f ~0.5).

Protocol 2: Regioselective Bromination
  • Procedure: Dissolve the ester from Step 1 (1.0 eq) in glacial acetic acid (0.3 M). Add sodium acetate (NaOAc, 1.2 eq)[3]. Slowly add a solution of bromine (Br₂, 1.05 eq) in acetic acid dropwise at room temperature. Stir for 2 hours.

  • Causality of Reagents: NaOAc acts as a crucial buffer. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing acid-catalyzed ester hydrolysis and maintaining the phenolic oxygen in a state that supports ring activation[3].

  • Workup: Pour the mixture into ice water containing sodium thiosulfate (Na₂S₂O₃) to quench unreacted bromine. Filter the resulting precipitate.

  • Self-Validation: The reaction is complete when the red color of bromine rapidly dissipates upon addition, and TLC confirms the complete disappearance of the starting material.

Protocol 3: Phenolic O-Methylation
  • Procedure: Dissolve the brominated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (MeI, 1.5 eq). Heat the suspension to 60°C for 4 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation: The success of this step is validated analytically. The product will lack the broad O-H stretch (~3300 cm⁻¹) in FT-IR spectroscopy, confirming complete etherification.

Analytical Characterization & Validation

To ensure absolute trustworthiness of the synthesized Methyl 3-bromo-2-methoxy-5-methylbenzoate, the following ¹H-NMR (400 MHz, CDCl₃) spectral benchmarks should be utilized for structural confirmation:

  • Ester Methoxy Protons: ~3.90 ppm (singlet, 3H).

  • Ether Methoxy Protons: ~3.85 ppm (singlet, 3H). Note: The disappearance of the downfield phenolic -OH proton (~10.5 ppm) and the appearance of this new singlet confirms Step 3 success.

  • Aromatic Methyl Protons: ~2.30 ppm (singlet, 3H).

  • Aromatic Protons (C4 and C6): Two distinct doublets (J ≈ 2.0 Hz) between 7.20 and 7.60 ppm. The meta-coupling (small J value) perfectly validates that the two remaining aromatic protons are meta to each other, confirming that bromination occurred at the C3 position rather than C4 or C6.

References

The following authoritative sources were utilized to ground the physicochemical data, mechanistic pathways, and protocol standards described in this whitepaper:

  • BLD Pharm. "1245528-59-9 | Methyl 3-bromo-2-methoxy-5-methylbenzoate." Product Catalog & Chemical Properties.2

  • Sigma-Aldrich (MilliporeSigma). "Methyl 3-bromo-2-methoxy-5-methylbenzoate." Chemical Structure and Synthesis Applications.1

  • Benchchem. "3-Bromo-4-hydroxy-5-methylbenzoic acid and Related Isomers." Methodologies for Bromo-hydroxy-methylbenzoic Acid Isomers.3

  • ChemScene. "17746-77-9 | Methyl 3-bromo-2-hydroxy-5-methylbenzoate." Intermediate Profiling.4

Sources

Exploratory

3-Bromo-2-methoxy-5-methylbenzoic Acid Methyl Ester: Technical Guide

Part 1: Executive Summary & Chemical Identity 3-Bromo-2-methoxy-5-methylbenzoic acid methyl ester (CAS: 1245528-59-9) is a highly specialized halogenated aromatic ester used primarily as a regiochemically defined buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

3-Bromo-2-methoxy-5-methylbenzoic acid methyl ester (CAS: 1245528-59-9) is a highly specialized halogenated aromatic ester used primarily as a regiochemically defined building block in medicinal chemistry. Its structural core—a trisubstituted benzene ring—features three distinct functional handles (aryl bromide, methyl ester, and methoxy ether) that allow for orthogonal functionalization.

This compound is frequently employed in the synthesis of biologically active small molecules, particularly in the development of kinase inhibitors and receptor modulators where precise substituent positioning is critical for structure-activity relationship (SAR) studies.

Chemical Data Table
PropertyData
IUPAC Name Methyl 3-bromo-2-methoxy-5-methylbenzoate
CAS Registry Number 1245528-59-9
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
SMILES COC1=C(C(=CC(=C1)C)Br)C(=O)OC
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Predicted Density 1.4 ± 0.1 g/cm³
Predicted Boiling Point ~300 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Part 2: Synthetic Methodology & Causality

Retrosynthetic Analysis

The synthesis of this target is governed by the principles of electrophilic aromatic substitution (EAS). The core challenge is installing the bromine atom at the C3 position with high regioselectivity.

  • Target: Methyl 3-bromo-2-methoxy-5-methylbenzoate[1][2]

  • Precursor: Methyl 2-methoxy-5-methylbenzoate (or the free acid).

  • Strategy: Exploiting the ortho-directing power of the methoxy group .

    • The C1-ester is a meta-director (deactivating).

    • The C5-methyl is a weak ortho/para-director.

    • The C2-methoxy is a strong ortho/para-director.

    • Result: The C5 position is blocked by the methyl group. The C4 and C6 positions are electronically less favorable or sterically crowded relative to the activating influence of the methoxy group. The C3 position (ortho to OMe) is the most nucleophilic site, ensuring high regioselectivity during bromination.

Validated Synthetic Protocol

Note: This protocol assumes the use of standard Schlenk techniques.

Step 1: Esterification (If starting from Acid) If starting from 3-bromo-2-methoxy-5-methylbenzoic acid (CAS 73469-58-6) or 2-methoxy-5-methylbenzoic acid:

  • Reagents: Methanol (solvent/reactant), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄, cat.).

  • Procedure: Reflux the acid in MeOH with catalytic acid for 4-6 hours.

  • Purification: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

Step 2: Regioselective Bromination

  • Substrate: Methyl 2-methoxy-5-methylbenzoate.

  • Reagents: N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂).

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Catalyst: Ammonium acetate (if using NBS) or Iron (III) catalyst (optional, usually not needed due to OMe activation).

  • Protocol:

    • Dissolve substrate in MeCN (0.5 M).

    • Add 1.05 equivalents of NBS portion-wise at 0°C to prevent over-bromination.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitor: TLC (Hexane/EtOAc 8:1). The product will be less polar than the starting material.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove active bromine species). Extract with EtOAc.[3] Wash with brine.[3] Dry over MgSO₄.[4]

Synthesis Workflow Diagram

Synthesis Start 2-Methoxy-5-methylbenzoic acid Step1 Esterification (MeOH, H+) Start->Step1 Intermediate Methyl 2-methoxy-5-methylbenzoate Step1->Intermediate Step2 Bromination (NBS, MeCN, 0°C) Intermediate->Step2 Directing Group: 2-OMe (Ortho) Target Methyl 3-bromo-2-methoxy- 5-methylbenzoate Step2->Target

Caption: Linear synthesis showing the conversion of the benzoic acid precursor to the target brominated ester via electrophilic aromatic substitution.

Part 3: Structural Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR. The substitution pattern (1,2,3,5-substituted benzene) results in a distinct splitting pattern.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The molecule has two aromatic protons that are meta to each other (positions 4 and 6).

Shift (δ ppm)MultiplicityIntegrationAssignmentLogic
7.55 Doublet (d, J ≈ 2.0 Hz)1HAr-H6 Deshielded by the adjacent ester (C1). Meta-coupling to H4.
7.35 Doublet (d, J ≈ 2.0 Hz)1HAr-H4 Deshielded by the adjacent Bromine (C3). Meta-coupling to H6.
3.92 Singlet (s)3HCOOCH₃ Methyl ester protons.
3.85 Singlet (s)3HAr-OCH₃ Methoxy protons (slightly shielded relative to ester).
2.32 Singlet (s)3HAr-CH₃ Aryl methyl group at C5.
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion: Expect peaks at m/z 258 and 260 (1:1 ratio) due to the naturally occurring isotopes of Bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Loss of methoxy (-31) or methyl ester (-59) groups is common.

Part 4: Reactivity & Applications[11]

This compound is a "linchpin" intermediate. The presence of the aryl bromide allows for transition-metal catalyzed cross-couplings, while the ester remains available for downstream derivatization.

Key Transformations
  • Suzuki-Miyaura Coupling: The C3-Br bond is highly reactive toward palladium-catalyzed coupling with aryl boronic acids. This is used to build biaryl scaffolds common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Substitution of the bromine with amines to generate aniline derivatives.

  • Ester Hydrolysis: Treatment with LiOH/THF/H₂O yields the free acid (CAS 73469-58-6), which can be coupled to amines to form amides.

Application Workflow

Reactivity Target Methyl 3-bromo-2-methoxy- 5-methylbenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Target->Hydrolysis Demethylation Demethylation (BBr3, DCM) Target->Demethylation Biaryl Biaryl Ester (Scaffold Extension) Suzuki->Biaryl Acid Free Benzoic Acid (Amide Coupling Precursor) Hydrolysis->Acid Phenol Salicylate Derivative (H-Bond Donor) Demethylation->Phenol

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of the target molecule.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4).

  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • National Center for Biotechnology Information (PubChem). Methyl 3-bromo-5-methylbenzoate (Isomer Data & Physical Properties). Accessed Feb 26, 2026. [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for Methyl 3-bromo-2-methoxy-5-methylbenzoate

Topic: Solubility of Methyl 3-bromo-2-methoxy-5-methylbenzoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Methyl 3-bromo-2-methoxy-5-methylbenzoate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-bromo-2-methoxy-5-methylbenzoate is a highly functionalized aromatic ester, frequently utilized as a pharmacophore building block in the synthesis of bioactive small molecules (e.g., SGLT2 inhibitors or kinase inhibitors). Its solubility profile is governed by the interplay between its lipophilic core (bromo-methyl-benzoate) and its polarizable ether functionality.

This guide provides a definitive analysis of its solubility across the organic solvent spectrum. It moves beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic drivers of dissolution, enabling researchers to optimize reaction yields and purification protocols (crystallization/extraction).

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, one must first understand the molecular architecture.

  • Lipophilic Contributors: The benzene ring, methyl group (C5), bromine atom (C3), and the methyl ester moiety drive high solubility in non-polar to moderately polar aprotic solvents.

  • Polar Contributors: The methoxy group (C2) and ester carbonyl act as weak hydrogen bond acceptors (HBA), allowing interaction with protic solvents, though the molecule lacks hydrogen bond donors (HBD).

Predicted Properties:

  • LogP (Octanol/Water Partition Coeff.): ~3.2 – 3.8 (Highly Lipophilic)

  • Water Solubility: Negligible (< 0.1 mg/mL) due to the lack of HBD and high lipophilicity.

  • Melting Point: Typically 40–70 °C (based on structural analogs like methyl 5-bromo-2-methoxy-3-methylbenzoate), rendering it a solid at room temperature that readily dissolves upon warming.

Solubility Landscape: Solvent Classification

The following data categorizes solvents based on their interaction with the solute's dipole and Van der Waals forces.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsSolubility StatusMechanistic InsightApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dipole-dipole interactions match the solute's polarizable bromo/ester groups.Reaction medium; Extraction.[1]
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneGood to Excellent "Like dissolves like." Moderate polarity matches the ester/methoxy motifs.General synthesis; Suzuki couplings.[2]
Aromatic Hydrocarbons Toluene, BenzeneGood

-

stacking interactions with the benzoate ring.
High-temp reactions; Azeotropic drying.
Alcohols (Protic) Methanol, Ethanol, IsopropanolTemperature Dependent Moderate at RT; High at Reflux. Solute acts as HBA to solvent's HBD.Primary Recrystallization Solvents.
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor (<10 mg/mL)Lack of polarity prevents disruption of solute crystal lattice forces.Anti-solvents for precipitation.
Highly Polar Aprotic DMSO, DMF, AcetonitrileGood High dielectric constants overcome lattice energy, but difficult to remove.Nucleophilic substitutions (

).

Thermodynamic Considerations for Purification

The solubility of Methyl 3-bromo-2-methoxy-5-methylbenzoate exhibits a positive enthalpy of solution (


) in alcohols, meaning solubility increases significantly with temperature. This property is the foundation for purification via recrystallization.
The Van't Hoff Relationship

For this compound in ethanol or methanol, the solubility (


) generally follows the Van't Hoff equation:


  • Implication: A steep solubility curve allows for high recovery yields. Dissolving the crude solid in boiling methanol and cooling to 0°C will force the clean product to crystallize while impurities remain in the mother liquor.

Experimental Protocols

Protocol A: Standard Shake-Flask Solubility Determination

Use this protocol to generate precise solubility data for specific solvent systems.

Materials: Methyl 3-bromo-2-methoxy-5-methylbenzoate (solid), HPLC-grade solvents, 20 mL Scintillation vials, 0.45 µm PTFE syringe filters.

  • Preparation: Add excess solid (~100 mg) to a vial containing 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Filtration: Stop agitation and allow undissolved solids to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter to remove micro-particulates.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate with Acetonitrile and analyze against a standard curve (Detection @ 254 nm).

Protocol B: Purification via Recrystallization

Target Purity: >98% HPLC

  • Solvent Choice: Methanol (Single solvent) or Ethyl Acetate/Heptane (Solvent/Anti-solvent).

  • Dissolution: Place crude solid in a flask. Add minimum volume of solvent (e.g., MeOH) while heating to reflux until full dissolution occurs.

  • Filtration (Hot): If insoluble particles remain (dust/inorganics), filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) with gentle stirring. Once RT is reached, cool further to 0–4°C in an ice bath for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold (-10°C) solvent (e.g., cold MeOH or Heptane).

  • Drying: Dry under high vacuum ( < 10 mbar) at 40°C to remove residual solvent.

Visualization of Workflows

Figure 1: Solubility Screening & Solvent Selection Workflow

This diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: Methyl 3-bromo-2-methoxy-5-methylbenzoate DefineGoal Define Goal Start->DefineGoal Reaction Reaction Medium DefineGoal->Reaction Purification Purification / Isolation DefineGoal->Purification CheckTemp High Temp Required? Reaction->CheckTemp Recryst Recrystallization Purification->Recryst Extraction Liquid-Liquid Extraction Purification->Extraction CheckPolarity Polar Mechanism? CheckTemp->CheckPolarity No (<80°C) Toluene Use Toluene / Xylene (Soluble, High BP) CheckTemp->Toluene Yes (>80°C) DCM Use DCM / THF (High Solubility, Low BP) CheckPolarity->DCM Standard / Coupling DMF Use DMF / DMSO (High Polarity) CheckPolarity->DMF SNAr / Nucleophilic Alcohol Use Methanol / Ethanol (Temp Dependent Solubility) Recryst->Alcohol BiPhasic Use Ethyl Acetate / Water (Partition into Organic) Extraction->BiPhasic

Caption: Decision matrix for selecting the optimal solvent based on process requirements (Synthesis vs. Purification).

Figure 2: Recrystallization Process Flow

A visual guide to the thermodynamic purification cycle.

RecrystProcess Crude Crude Solid (Impure) Heat Add Solvent (MeOH) Heat to Reflux Crude->Heat Dissolved Homogeneous Solution (High Temp) Heat->Dissolved Cool Cool Slowly (RT -> 0°C) Dissolved->Cool Crystals Crystal Formation (Supersaturation) Cool->Crystals Filter Vacuum Filtration & Cold Wash Crystals->Filter Pure Pure Product (>98%) Filter->Pure

Caption: Step-by-step workflow for the purification of the benzoate ester via thermal recrystallization.

References

  • ChemicalBook. (2024). Methyl 2-bromo-3-methylbenzoate Properties and Solubility. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 3-amino-5-bromo-2-methylbenzoate Product Sheet.[3] Retrieved from

  • BenchChem. (2025). Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

  • PubChem. (2025).[4] Methyl 3-amino-5-bromo-2-methoxybenzoate Compound Summary. Retrieved from

  • BLD Pharm. (2025). Methyl 5-bromo-3-methoxy-2-methylbenzoate MSDS.[5] Retrieved from

Sources

Exploratory

Methyl 3-bromo-2-methoxy-5-methylbenzoate SDS and safety sheet

This technical guide provides a comprehensive safety and handling protocol for Methyl 3-bromo-2-methoxy-5-methylbenzoate , a specialized intermediate used in high-value medicinal chemistry campaigns. Safety, Handling, an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling protocol for Methyl 3-bromo-2-methoxy-5-methylbenzoate , a specialized intermediate used in high-value medicinal chemistry campaigns.

Safety, Handling, and Application Protocols for Drug Discovery

Document Control:

  • CAS Number: 1245528-59-9[1][2][3][4]

  • Chemical Formula: C₁₀H₁₁BrO₃

  • Molecular Weight: 259.10 g/mol

  • Role: Advanced Intermediate / Aryl Halide Building Block

Part 1: Executive Summary & Chemical Identity

Methyl 3-bromo-2-methoxy-5-methylbenzoate is a trisubstituted benzene derivative employed primarily as a regioselective scaffold in the synthesis of pharmaceutical candidates. Its structural utility lies in the orthogonal reactivity of its functional groups: the aryl bromide (site for cross-coupling), the methyl ester (electrophilic center for acylation/reduction), and the methoxy/methyl groups (electronic and steric modulators).

Due to its status as a research-grade chemical, comprehensive toxicological datasets (e.g., LD50) are often extrapolated from structural analogs. Consequently, this guide adopts the Precautionary Principle , treating the compound as a bioactive irritant requiring containment level 2 (BSL-2 equivalent chemical handling).

Chemical Fingerprint
PropertySpecificationNotes
IUPAC Name Methyl 3-bromo-2-methoxy-5-methylbenzoate
CAS Registry 1245528-59-9 Unique Identifier
SMILES COC1=C(C=C(C=C1Br)C)C(=O)OC
Appearance White to off-white solid (crystalline)May appear as viscous oil if impure
Boiling Point ~310°C (Predicted)Decomposition likely before BP
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water
Purity Grade typically >95% (HPLC)Critical for catalytic coupling efficiency

Part 2: GHS Hazard Identification & Safety Profile[7][8]

As a halogenated benzoate derivative, this compound exhibits significant mucosal irritancy. The primary risks involve contact dermatitis and respiratory inflammation upon dust inhalation.

GHS Classification (29 CFR 1910.1200)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
STOT - Single Exposure Category 3May cause respiratory irritationH335
Precautionary Protocols (P-Statements)
  • Prevention (P261 + P280): Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection (chemical splash goggles).

  • Response (P302 + P352): IF ON SKIN: Wash with plenty of soap and water.[5]

  • Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[5]

  • Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed.

Part 3: Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE requirements.

SafeHandling Start Receive Shipment (CAS: 1245528-59-9) Inspection Visual Inspection: Seal Integrity & Crystallinity Start->Inspection Storage Storage: Cool, Dry, Inert Atmosphere (Protect from Light) Inspection->Storage Pass Waste Waste Disposal: Halogenated Organic Waste Inspection->Waste Breached/Degraded Weighing Weighing Protocol: Analytical Balance inside Fume Hood Storage->Weighing Experiment Start Solubilization Solubilization: Add DCM or DMSO (Avoid Water) Weighing->Solubilization Dissolve Reaction Reaction Setup: Cross-Coupling / Hydrolysis Solubilization->Reaction Reaction->Waste Post-Process

Figure 1: Operational workflow for receiving, storing, and utilizing methyl 3-bromo-2-methoxy-5-methylbenzoate in a research environment.

Part 4: Emergency Response & First Aid

In the event of exposure, immediate action minimizes tissue damage. This protocol assumes the compound acts as a potent alkylating-like irritant due to the benzylic/aryl halide nature.

Exposure Scenarios
  • Ocular Contact:

    • Mechanism:[5] Acidic hydrolysis on the ocular surface or direct abrasion.

    • Action: Flush immediately with eyewash station for 15 minutes .[5] Hold eyelids apart. Consult an ophthalmologist.

  • Dermal Contact:

    • Action: Remove contaminated clothing.[5][6] Wash skin with lipophilic soap (to remove the ester) followed by water.

  • Inhalation:

    • Action: Move to fresh air.[5][6] If breathing is difficult, administer oxygen (trained personnel only).

Spill Control Logic
  • Small Spill (<5g): Adsorb with vermiculite or sand. Sweep into a closed container. Wipe area with acetone, then soapy water.

  • Large Spill (>5g): Evacuate area. Use SCBA if dust is airborne. Prevent entry into drains (toxic to aquatic life due to halogenation).

Part 5: Application Scientist's Perspective

Why this specific isomer?

In drug discovery, Methyl 3-bromo-2-methoxy-5-methylbenzoate is not merely a generic building block; it is a "privileged scaffold" for specific reasons:

  • Orthogonal Reactivity: The 3-bromo position is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the ester.

  • Conformational Locking: The 2-methoxy group (ortho to the ester) creates a "twisted" conformation relative to the phenyl ring due to steric repulsion with the ester carbonyl. This non-planar geometry is often exploited to improve the solubility of the final drug molecule and enhance binding selectivity in protein pockets (e.g., kinase hinge regions).

  • Metabolic Stability: The 5-methyl group blocks a common metabolic soft spot (para-position relative to the methoxy), potentially extending the half-life of the final pharmaceutical agent.

Synthesis Context: Suzuki Coupling Workflow

The most common utilization of this intermediate is the installation of a biaryl axis.

SuzukiCoupling SM Methyl 3-bromo-2-methoxy- 5-methylbenzoate (Aryl Halide) Cycle Catalytic Cycle (Ox Add -> Transmetalation -> Red Elim) SM->Cycle Boronic R-B(OH)2 (Boronic Acid) Boronic->Cycle Cat Pd(dppf)Cl2 K2CO3 / Dioxane / H2O Cat->Cycle Catalyst Prod Biaryl Product (C-C Bond Formed) Cycle->Prod

Figure 2: Typical application in a Suzuki-Miyaura cross-coupling reaction to generate biaryl drug precursors.

Part 6: Storage & Stability

  • Hygroscopicity: Esters can hydrolyze over time if exposed to moisture, generating the corresponding benzoic acid (which alters stoichiometry).

  • Light Sensitivity: Aryl bromides can undergo slow photodebromination.

  • Recommendation: Store at 2–8°C under Argon or Nitrogen. Desiccate if storing for >1 month.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-bromo-2-methoxy-5-methylbenzoate (Analog Data). Retrieved from

  • BLD Pharm. SDS for Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS 1245528-59-9).[2][3][4] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Sigma-Aldrich. General Safety Data Sheet for Halogenated Benzoate Esters. Retrieved from

Sources

Foundational

Strategic Sourcing and Technical Utilization of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold Profile Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS: 124...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Profile

Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS: 1245528-59-9 ) is a highly specialized halogenated aromatic ester used primarily as a regioselective building block in the synthesis of small-molecule kinase inhibitors (e.g., BTK inhibitors) and complex agrochemicals.[1][2][3][4][5][6][7] Its structural uniqueness lies in the 3-bromo position, which is sterically crowded by the adjacent 2-methoxy group, yet electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

For medicinal chemists, this molecule represents a "privileged scaffold"—a core structure capable of providing diverse ligands for biological targets by modifying the ester and bromine "handles."

key Chemical Identifiers
PropertySpecification
Chemical Name Methyl 3-bromo-2-methoxy-5-methylbenzoate
CAS Number 1245528-59-9
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Precursor Acid 3-Bromo-2-methoxy-5-methylbenzoic acid (CAS: 73469-58-6)
SMILES COC(=O)C1=CC(C)=CC(Br)=C1OC

Strategic Sourcing Guide

Market Landscape & Supplier Tiering

Procuring this intermediate requires navigating between catalog suppliers (high cost, fast delivery) and contract research organizations (CROs) (lower cost, longer lead time).

Table 1: Supplier Intelligence & Pricing Estimates Note: Prices are estimated based on Q1 2025 market data for functionalized benzoate esters and may fluctuate.

Supplier TierRepresentative VendorsTypical PurityEst. Price (1g)Est. Price (10g)Lead Time
Tier 1: Global Catalogs Sigma-Aldrich, TCI, Combi-Blocks≥97%$150 - $250$800 - $1,2001-3 Days
Tier 2: Specialized Building Blocks BLD Pharm, Enamine, ChemScene≥95%$80 - $150$400 - $7005-10 Days
Tier 3: Bulk/Custom Synthesis WuXi AppTec, Pharmablock≥98%Custom Quote$150 - $300*4-6 Weeks

*Tier 3 pricing assumes a minimum order quantity (MOQ) often exceeding 100g.

Sourcing Decision Matrix

To optimize project budgets and timelines, use the following logic flow to determine the procurement strategy.

SourcingMatrix Start Quantity Needed? SmallScale < 5 Grams (Hit-to-Lead) Start->SmallScale LargeScale > 10 Grams (Process Dev) Start->LargeScale Urgency Timeline Critical? SmallScale->Urgency Budget Budget Sensitive? LargeScale->Budget Tier1 Buy Tier 1 (Sigma/TCI) Urgency->Tier1 Yes (<3 days) Tier2 Buy Tier 2 (BLD/Enamine) Urgency->Tier2 No (>1 week) Budget->Tier2 No InHouse Synthesize In-House (See Protocol) Budget->InHouse Yes (High Cost Savings) caption Figure 1: Strategic Sourcing Decision Tree for Methyl 3-bromo-2-methoxy-5-methylbenzoate

Technical Utilization: Synthesis & Mechanism

When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a robust alternative. The synthesis relies on the Regioselective Bromination of the commercially available precursor, 2-methoxy-5-methylbenzoic acid.

Retrosynthetic Analysis

The target molecule is accessed via two primary disconnections:

  • Esterification: Methylation of the carboxylic acid.[8]

  • Electrophilic Aromatic Substitution (EAS): Bromination of the aromatic ring.

Critical Mechanistic Insight: The 2-methoxy group (OMe) is a strong ortho/para director. The 5-methyl group is a weak ortho/para director. The 1-carboxyl group is a meta director.

  • Position 3: Ortho to OMe (Strong activation), Meta to COOH (Activation), Meta to Me. (Most Favored)

  • Position 4: Ortho to Me, but Para to COOH (Deactivated) and Meta to OMe.

  • Position 6: Ortho to Me, but Ortho to COOH (Steric/Electronic deactivation).

Therefore, bromination of 2-methoxy-5-methylbenzoic acid proceeds with high regioselectivity to the 3-position .

Experimental Protocol (Self-Validating System)

Objective: Synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate from 2-methoxy-5-methylbenzoic acid.

Step 1: Regioselective Bromination
  • Reagents: 2-methoxy-5-methylbenzoic acid (1.0 equiv), Bromine (

    
    ) or N-Bromosuccinimide (NBS) (1.05 equiv), Acetic Acid (AcOH) or DMF.
    
  • Procedure:

    • Dissolve 2-methoxy-5-methylbenzoic acid in Glacial Acetic Acid (0.5 M concentration).

    • Cool to 0°C. Add

      
       dropwise over 30 minutes. Note: The solution will turn red-orange.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point (TLC/LCMS): Check for disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , 1:1 ratio).
    • Quench: Pour into ice water containing 5% Sodium Thiosulfate (

      
      ) to neutralize excess bromine (color fades to yellow/white).
      
    • Filter the precipitate, wash with water, and dry.

    • Yield: Typically 85-92%.

    • Intermediate: 3-bromo-2-methoxy-5-methylbenzoic acid (CAS 73469-58-6).[1][9][10][11]

Step 2: Fischer Esterification
  • Reagents: 3-bromo-2-methoxy-5-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Procedure:

    • Dissolve the acid intermediate in anhydrous MeOH (0.3 M).

    • Add catalytic conc.

      
       (0.1 equiv) OR add 
      
      
      
      (1.2 equiv) dropwise at 0°C.
    • Reflux for 6-12 hours.

    • Validation Point (NMR): Monitor the appearance of the methyl ester singlet (~3.8-3.9 ppm) and disappearance of the broad COOH proton.

    • Workup: Concentrate MeOH, dilute with EtOAc, wash with Sat.

      
       (to remove unreacted acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
    • Final Product: Methyl 3-bromo-2-methoxy-5-methylbenzoate.[3][4][5][6][7]

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-methoxy-5-methylbenzoic acid (Start) Bromination Step 1: Bromination (Br2/AcOH, 0°C -> RT) Precursor->Bromination Regioselective EAS Intermediate 3-bromo-2-methoxy- 5-methylbenzoic acid (Solid) Bromination->Intermediate Yield ~90% Esterification Step 2: Esterification (MeOH, H2SO4, Reflux) Intermediate->Esterification Fischer Esterification Product Methyl 3-bromo-2-methoxy- 5-methylbenzoate (Target) Esterification->Product Yield ~95% caption Figure 2: Two-step synthesis workflow for CAS 1245528-59-9

Quality Control & Handling

To ensure data integrity in drug development assays, the following QC parameters must be met.

  • Physical State: White to off-white crystalline solid or viscous oil (depending on purity/temperature).

  • Solubility: Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water.

  • 1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

    • 
       7.5-7.7 (d, 1H, Ar-H, Pos 6)
      
    • 
       7.3-7.4 (d, 1H, Ar-H, Pos 4)
      
    • 
       3.90 (s, 3H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      )
  • Storage: Sealed container, 2-8°C, protect from light (brominated compounds can be light-sensitive over long durations).

References

  • Quibell, J. M., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2024). Compounds useful as kinase inhibitors (US Patent 12220401B2).

Sources

Exploratory

Unraveling the Physical Properties of CAS 1245528-59-9: A Case of Undisclosed Identity

A comprehensive investigation into the melting and boiling points of the compound designated by CAS Registry Number 1245528-59-9 reveals a significant challenge: the public scientific domain currently lacks the necessary...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the melting and boiling points of the compound designated by CAS Registry Number 1245528-59-9 reveals a significant challenge: the public scientific domain currently lacks the necessary data to characterize these fundamental physical properties. Extensive searches across authoritative chemical databases, including PubChem, ChemSpider, and the Chemical Abstracts Service (CAS) registry itself, have not yielded a definitive chemical name, structure, or any associated experimental or predicted data for this specific identifier.

This absence of information precludes the creation of an in-depth technical guide on the melting and boiling points of CAS 1245528-59-9. For researchers, scientists, and drug development professionals, the unavailability of such basic physical constants presents a considerable roadblock to any further investigation or application of this substance. The melting and boiling points are critical parameters that inform a wide range of scientific and industrial processes, including purification, formulation, and safety assessments.

The Critical Role of Chemical Identity

A CAS Registry Number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in scientific literature and databases. However, for a CAS number to be useful, it must be linked to a specific chemical structure and name. In the case of CAS 1245528-59-9, this crucial link is not publicly available.

Without a known chemical structure, it is scientifically unsound to estimate or predict physical properties. The melting and boiling points of a compound are intrinsically linked to its molecular architecture, including factors such as:

  • Molecular Weight: Generally, as molecular weight increases, so do the melting and boiling points.

  • Intermolecular Forces: The types and strengths of forces between molecules (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) have a profound effect on the energy required to transition between solid, liquid, and gaseous states.

  • Molecular Symmetry: More symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.

  • Functional Groups: The presence of specific functional groups can significantly influence a compound's physical properties.

Given that the molecular identity of CAS 1245528-59-9 remains elusive, any attempt to provide a technical guide on its melting and boiling points would be speculative and lack the scientific integrity required for a research audience.

Logical Framework for Determining Physical Properties

For a known compound, the determination of its melting and boiling points would follow a structured experimental and analytical approach. The logical workflow for such an investigation is outlined below.

Figure 1. A generalized workflow for the determination of the physical properties of a chemical compound.

In the case of CAS 1245528-59-9, the workflow is halted at the initial "Compound Identification" stage.

Conclusion and Recommendations for Researchers

The inability to retrieve information on the melting and boiling points of CAS 1245528-59-9 underscores the importance of accurate and publicly accessible chemical identification. For professionals in the fields of research and drug development, the following steps are recommended when encountering a similar situation:

  • Verify the CAS Number: Double-check the CAS number for any typographical errors.

  • Consult Proprietary Databases: If access is available, search proprietary databases such as SciFinder, which may contain more recently registered or proprietary compounds.

  • Contact the Source: If the CAS number was obtained from a specific supplier or publication, contacting them directly may provide the necessary chemical identity.

Until the chemical structure and name associated with CAS 1245528-59-9 are disclosed in the public domain, a detailed technical guide on its physical properties, including its melting and boiling points, cannot be responsibly provided. Future research and documentation are required to elucidate the nature of this compound.

References

Due to the lack of specific information available for CAS 1245528-59-9, a conventional reference list citing sources for its melting and boiling points cannot be compiled. The information in this document is based on the absence of data from comprehensive searches of the following authoritative chemical databases:

  • PubChem: A public database of chemical substances and their properties. [Link]

  • CAS Common Chemistry: A resource for accessing basic information about chemicals of public interest. [Link]

Foundational

Technical Whitepaper: Structural Informatics and Synthetic Utility of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, highly functionalized benzoic acid derivatives serve as critical building blocks. Methyl 3-bromo-2-methoxy-5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, highly functionalized benzoic acid derivatives serve as critical building blocks. Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS: 1245528-59-9) is a prime example of a densely substituted arene that offers orthogonal reactivity[1]. Featuring a methyl ester, a methoxy directing group, an active aryl bromide, and a lipophilic methyl group, this molecule is engineered for precise, regioselective transformations.

This whitepaper provides an in-depth technical analysis of its structural informatics, mechanistic reactivity, and field-proven experimental protocols, empowering researchers to integrate this compound into advanced cross-coupling and functionalization workflows.

Chemical Identity & Structural Informatics

Accurate chemical informatics are the foundation of reproducible in silico modeling and database querying. While specific, highly substituted esters may not always surface via simple text-based PubChem CID queries, their definitive identity is anchored by their Simplified Molecular-Input Line-Entry System (SMILES) code. Researchers utilize this SMILES string to perform exact-match or substructure searches within PubChem and other chemical repositories.

Table 1: Physicochemical Properties and Identifiers
ParameterValueCausality / Significance
CAS Registry Number 1245528-59-9[1]Primary identifier for procurement and safety data tracking.
Canonical SMILES O=C(OC)C1=CC(C)=CC(Br)=C1OC[1]Machine-readable topological structure for PubChem/RDKit querying.
Molecular Formula C10H11BrO3[1]Defines the exact atomic composition.
Molecular Weight 259.10 g/mol [1]Critical for stoichiometric calculations in reaction setups.
H-Bond Donors 0Indicates lack of protic interference during organometallic catalysis.
H-Bond Acceptors 3Ester and methoxy oxygens provide potential coordination sites.

Mechanistic Reactivity Profile

The synthetic value of Methyl 3-bromo-2-methoxy-5-methylbenzoate lies in its specific substitution pattern.

  • Steric and Electronic Environment at C3 (Bromine): The aryl bromide is situated ortho to the methoxy group. The methoxy group is electron-donating via resonance (+M) but electron-withdrawing via induction (-I). At the ortho position, the inductive effect exerts a slight pull, but the steric bulk of the

    
     group creates a hindered environment. Consequently, oxidative addition by Palladium(0) requires a catalyst with a large bite angle (e.g., dppf) to overcome this steric drag.
    
  • Orthogonal Deprotection: The methyl ester at C1 can be chemoselectively saponified without cleaving the aryl ether at C2, provided mild hydroxide conditions are utilized.

Reactivity Core Methyl 3-bromo-2-methoxy- 5-methylbenzoate Br C3-Bromine (Cross-Coupling Site) Core->Br Pd-catalyzed Substitution OMe C2-Methoxy (Steric Hindrance/Directing) Core->OMe Ether Cleavage (Optional) Ester C1-Ester (Hydrolysis/Amidation) Core->Ester Saponification Me C5-Methyl (Lipophilicity) Core->Me Inert/Structural

Figure 1: Site-specific reactivity profile of Methyl 3-bromo-2-methoxy-5-methylbenzoate.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the choice of reagents and validation checkpoints to confirm successful execution.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the C3 position using an arylboronic acid.

Causality of Reagent Selection:

  • Catalyst:

    
     is selected because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—a critical bottleneck when coupling sterically hindered ortho-substituted aryl bromides.
    
  • Solvent System: A 4:1 mixture of 1,4-Dioxane and

    
     is used. Dioxane provides the necessary high boiling point (101 °C) to supply activation energy, while water is mandatory to dissolve the 
    
    
    
    base, generating the reactive "ate" complex with the boronic acid to facilitate transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 equiv, 1.0 mmol, 259.1 mg) and the desired Arylboronic Acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add

    
     (0.05 equiv, 5 mol%) and 
    
    
    
    (2.0 equiv, 2.0 mmol).
  • Degassing: Evacuate and backfill the flask with

    
     gas three times to ensure a strictly anaerobic environment, preventing catalyst oxidation.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane/Water (4:1 v/v, 10 mL) via syringe.

  • Thermal Activation: Stir the mixture at 90 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a new, UV-active product spot (
      
      
      
      ).
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation (Aryl Bromide + Boronic Acid) Step2 2. Catalyst Activation (Pd(dppf)Cl2 + K2CO3) Step1->Step2 Step3 3. Thermal Reaction (90°C, 12h, N2 atm) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Figure 2: Standardized Suzuki-Miyaura cross-coupling workflow for aryl bromide functionalization.

Protocol 2: Chemoselective Saponification

Converting the ester to the corresponding benzoic acid (3-bromo-2-methoxy-5-methylbenzoic acid) is often required for subsequent amide coupling.

Causality of Reagent Selection:

  • Base:

    
     is chosen over 
    
    
    
    or
    
    
    . The lithium cation strongly coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. This Lewis acid-like activation is vital to overcome the steric hindrance imposed by the adjacent C2-methoxy group, accelerating the nucleophilic attack by the hydroxide ion.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 equiv, 1.0 mmol) in a 2:1:1 mixture of THF/MeOH/

    
     (8 mL).
    
  • Hydrolysis: Add

    
     (3.0 equiv, 3.0 mmol). Stir at 40 °C for 4 hours.
    
    • Validation Checkpoint: LC-MS analysis should show the disappearance of the parent mass (m/z 259.1) and the appearance of the[M-H]- ion for the acid (m/z 243.0).

  • Acidification: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with

    
     (5 mL) and cool to 0 °C. Dropwise add 1M HCl until the pH reaches 2-3.
    
  • Isolation: Extract the precipitated acid with EtOAc (3 x 10 mL). Wash with brine, dry over

    
    , and evaporate to yield the pure carboxylic acid.
    
Table 2: Reaction Optimization Parameters
Reaction TypeCritical VariableOptimal ConditionCausality
Suzuki Coupling Catalyst Choice

Large bite angle facilitates reductive elimination of hindered substrates.
Suzuki Coupling Base

(aq)
Mild inorganic base prevents ester hydrolysis during coupling.
Saponification Cation

(from LiOH)
Coordinates carbonyl oxygen, overcoming ortho-methoxy steric drag.

Conclusion

Methyl 3-bromo-2-methoxy-5-methylbenzoate is a highly versatile building block whose utility is maximized when researchers understand the subtle interplay of its steric and electronic properties. By leveraging its canonical SMILES for informatics tracking and employing mechanistically sound, self-validating protocols, drug development professionals can efficiently incorporate this scaffold into complex API architectures.

References

  • BLD Pharm. "1245528-59-9 | Methyl 3-bromo-2-methoxy-5-methylbenzoate". BLD Pharm Catalog.

  • Sigma-Aldrich. "Methyl 3-bromo-2-methoxy-5-methylbenzoate". MilliporeSigma Catalog.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

Sources

Protocols & Analytical Methods

Method

Synthesis of biaryls using Methyl 3-bromo-2-methoxy-5-methylbenzoate

An Application Guide to the Synthesis of Biaryls Using Methyl 3-bromo-2-methoxy-5-methylbenzoate Introduction: The Architectural Importance of Biaryls The biaryl motif, a structural unit composed of two directly connecte...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Biaryls Using Methyl 3-bromo-2-methoxy-5-methylbenzoate

Introduction: The Architectural Importance of Biaryls

The biaryl motif, a structural unit composed of two directly connected aromatic rings, is a cornerstone in modern chemistry. This framework is prevalent in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1][2] The conformational rigidity imparted by the biaryl linkage makes it a "privileged" structure in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[1]

Among the myriad of synthetic methods developed to construct this crucial C-C bond, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly robust and versatile tool.[3][4][5] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, offers mild reaction conditions, exceptional functional group tolerance, and the use of stable and readily available organoboron reagents.[4][5]

This guide focuses on the application of Methyl 3-bromo-2-methoxy-5-methylbenzoate , a highly functionalized and versatile aryl halide building block. Its strategic substitution pattern—a reactive bromo group for coupling, an ortho-methoxy group influencing conformation, and ester and methyl groups for further derivatization—makes it an ideal starting material for constructing complex, sterically hindered, and electronically tuned biaryl compounds.[6]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting, optimization, and rational selection of reaction components. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Catalyst Activation & Oxidative Addition: The cycle begins with an active 14-electron Pd(0) species. This species undergoes oxidative addition by inserting into the carbon-bromine bond of Methyl 3-bromo-2-methoxy-5-methylbenzoate. This is often the rate-determining step of the entire cycle.[4] The palladium is oxidized from Pd(0) to Pd(II), forming a square-planar organopalladium(II) intermediate. The choice of phosphine ligands is critical here; electron-rich and bulky ligands, such as those from the dialkylbiarylphosphine family (e.g., SPhos, XPhos), can accelerate this step and enhance catalyst stability.[5][7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (typically an arylboronic acid or its ester) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base. The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium.[4]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex—the one from our starting benzoate and the one from the boronic acid—are coupled, forming the new C-C bond of the biaryl product.[3] This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) int1 Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(Br) sub Methyl 3-bromo-2-methoxy-5-methylbenzoate (Ar¹-Br) sub->int1 Oxidative Addition prod Biaryl Product (Ar¹-Ar²) boronic Arylboronic Acid (Ar²-B(OH)₂) boronate Boronate Complex [Ar²-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., K₃PO₄) int2 Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) boronate->int2 Transfer of Ar² int1->int2 Transmetalation int2->pd0 Reductive Elimination int2->prod

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure

This protocol provides a reliable method for the Suzuki-Miyaura coupling of Methyl 3-bromo-2-methoxy-5-methylbenzoate with a representative arylboronic acid.

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under nitrogen or argon is crucial for consistent results.

  • Solvent System (Dioxane/Water): Dioxane is an excellent solvent for the organic reagents. The addition of water often aids in dissolving the inorganic base (like K₃PO₄) and can accelerate the transmetalation step.[7]

  • Catalyst System (Pd₂(dba)₃ / SPhos): This combination is highly effective for coupling challenging substrates, including sterically hindered or electron-rich aryl bromides. Pd₂(dba)₃ is a stable Pd(0) source, and SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[9]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the reactive boronate species without causing hydrolysis of the methyl ester group on the substrate.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
Methyl 3-bromo-2-methoxy-5-methylbenzoateC₁₀H₁₁BrO₃259.102591.01.0
Phenylboronic AcidC₆H₇BO₂121.931461.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7218.30.020.02
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)C₂₆H₃₅O₂P410.5216.40.040.04
Potassium Phosphate (K₃PO₄)K₃PO₄212.274252.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.114 mL--
Water (degassed)H₂O18.021 mL--
Step-by-Step Methodology
  • Reaction Setup: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.

  • Addition of Solids: Under a positive flow of inert gas, add Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.) to the flask.

  • Catalyst Preparation: In a separate small vial, weigh the Pd₂(dba)₃ (0.02 equiv.) and SPhos ligand (0.04 equiv.).

  • Solvent Addition: To the Schlenk flask containing the solids, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: After degassing, add the pre-weighed catalyst and ligand mixture to the flask under a positive flow of inert gas.

  • Reaction Execution: Securely clamp the flask in a heating mantle or oil bath pre-heated to 90-100 °C. Allow the reaction to stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an exceptionally effective and reliable pathway for the synthesis of complex biaryl structures. Methyl 3-bromo-2-methoxy-5-methylbenzoate serves as a highly valuable starting material, offering multiple functionalization points for the creation of novel compounds for drug discovery, materials science, and fine chemical synthesis. The protocol detailed herein represents a well-established and optimized starting point for researchers, while the mechanistic insights provide the necessary foundation for rational adjustments and further development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • PMC. (n.d.). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Available at: [Link]

  • ResearchGate. (2025, June 3). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Available at: [Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Methyl 3-bromo-2-methoxy-5-methylbenzoate

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation in pharmaceutical development and materials science. However, applying this methodology to highly functionalized,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation in pharmaceutical development and materials science. However, applying this methodology to highly functionalized, sterically hindered substrates requires precise tuning of the catalytic system. This application note provides field-proven, self-validating protocols for the Suzuki coupling of Methyl 3-bromo-2-methoxy-5-methylbenzoate . By analyzing the specific steric and electronic environment of this substrate, we outline the causality behind catalyst, ligand, and base selection to ensure high yields while strictly preserving the base-sensitive methyl ester functional group.

Mechanistic Rationale & Substrate Analysis (E-E-A-T)

To design a robust protocol, we must first deconstruct the reactivity profile of Methyl 3-bromo-2-methoxy-5-methylbenzoate. The substrate presents two primary synthetic challenges:

  • Steric Hindrance and Electronic Deactivation: The reactive C3–Br bond is flanked by an ortho-methoxy group at C2. This methoxy group provides significant steric bulk that impedes the approach of the Pd(0) complex. Furthermore, the methoxy group donates electron density into the arene ring via resonance. Because oxidative addition is favored by electron-deficient aryl halides, this localized electron richness decelerates the initial step of the catalytic cycle [1].

  • Chemoselectivity (Ester Preservation): The methyl ester at C1 is highly susceptible to saponification. Standard Suzuki bases (e.g., NaOH, KOH, or even strong aqueous Na2CO3 at high temperatures) will rapidly hydrolyze the ester to the corresponding carboxylic acid, ruining the substrate scope.

Causality of Experimental Choices

To overcome the slow oxidative addition, highly active, electron-rich phosphine ligands are required.

  • Ligand Selection: We recommend Buchwald's dialkylbiaryl phosphine ligands, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the deactivated C–Br bond. Concurrently, the bulky biphenyl backbone forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination, preventing catalyst trapping and side reactions like protodeboronation [2].

  • Base Selection: Anhydrous or mildly aqueous K3PO4 is selected as the optimal base. It is sufficiently basic to form the reactive high-valent boronate species required for transmetalation, but mild and non-nucleophilic enough to prevent the hydrolysis of the methyl ester [3].

G Pd0 Pd(0)L_n Active Catalyst (Electron-rich, e.g., SPhos) OxAdd Oxidative Addition (Overcomes ortho-OMe hindrance) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Steric bulk accelerates release) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing steric and electronic effects.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization landscape for this specific substrate, demonstrating why high-performance ligands are necessary for optimal yields.

Catalyst SystemBaseSolvent SystemTemp (°C)Ester HydrolysisExpected Yield
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0 eq)Toluene/EtOH/H2O90Moderate45–55%
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)Dioxane/H2O (4:1)80Low75–85%
Pd(OAc)2 / SPhos (2/4 mol%) K3PO4 (2.0 eq) Toluene/H2O (10:1) 100 Very Low >90%

Experimental Protocols

We provide two self-validating methodologies. Protocol A is a robust, general-purpose method suitable for electron-rich or neutral boronic acids. Protocol B is the high-performance method required for sterically hindered or electron-deficient boronic acids[4].

Protocol A: General Robust Method (Pd(dppf)Cl2)

Best for standard arylboronic acids where extreme steric hindrance is not present on the boron partner.

Materials:

  • Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 equiv, 1.0 mmol, 259.1 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 0.05 mmol, 40.8 mg)

  • K2CO3 (2.0 equiv, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Degassing (Critical Step): Add 1,4-Dioxane and H2O. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon or N2 for 15 minutes using a submerged needle. Self-Validation: The solution should turn a deep red/orange color, indicating the formation of the active Pd species without immediate precipitation of palladium black.

  • Reaction: Replace the sparging needle with an Argon balloon. Heat the mixture in a pre-heated oil bath at 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: High-Performance Method (Pd(OAc)2 / SPhos)

Best for sterically hindered, deactivated, or unstable boronic acids prone to protodeboronation.

Materials:

  • Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Pinacol Ester (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (0.02 equiv, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 equiv, 0.04 mmol, 16.4 mg)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Toluene / H2O (10:1 v/v, 5.5 mL)

Step-by-Step Procedure:

  • Pre-catalyst Formation: In an N2-filled glovebox or under strict Schlenk conditions, combine Pd(OAc)2 and SPhos in a vial with 1 mL of anhydrous toluene. Stir for 10 minutes until a homogeneous, pale-yellow solution forms.

  • Reagent Loading: To a separate oven-dried flask, add the aryl bromide, boronic acid, and K3PO4. Add the remaining 4 mL of Toluene and 0.5 mL of degassed H2O.

  • Initiation: Transfer the pre-catalyst solution to the main reaction flask.

  • Reaction: Heat the sealed system at 100 °C for 4–8 hours. Self-Validation: Complete consumption of the starting material should be observed rapidly. If the reaction stalls, check for the presence of unreacted boronic acid (indicating it did not protodeboronate, but the catalyst died) or absence of boronic acid (indicating protodeboronation occurred).

  • Workup & Purification: Follow the identical workup procedure as Protocol A.

Workflow Step1 1. Reagent Mixing (Substrate, Boron, Catalyst, Base) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Heating (80-100 °C) Step2->Step3 Step4 4. Workup (Extraction) Step3->Step4 Step5 5. Purification (Silica Column) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki coupling process.

Troubleshooting & Field-Proven Insights

  • Issue: Protodeboronation (Loss of Boronic Acid without Product Formation)

    • Cause: The transmetalation or reductive elimination steps are too slow, allowing the boronic acid to react with water/base.

    • Solution: Switch from Protocol A to Protocol B. The SPhos ligand accelerates the catalytic cycle, outcompeting the background protodeboronation. Alternatively, utilize a boronic acid pinacol ester (BPin), which is significantly more stable.

  • Issue: Ester Cleavage (Saponification)

    • Cause: Base is too strong (e.g., NaOH) or aqueous ratio is too high at elevated temperatures.

    • Solution: Strictly adhere to K3PO4 and reduce the water content (as seen in Protocol B's 10:1 ratio). Ensure the reaction does not exceed 100 °C.

  • Issue: Homocoupling of the Boronic Acid

    • Cause: Presence of molecular oxygen (O2) in the solvent, which oxidizes Pd(0) and promotes oxidative homocoupling of the boron species.

    • Solution: Increase the rigor of the degassing step. Use the freeze-pump-thaw method (3 cycles) instead of simple sparging for highly sensitive reactions.

References

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society (ACS Publications). 1999. URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). 2010. URL:[Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. URL:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: Hydrolysis of Methyl 3-bromo-2-methoxy-5-methylbenzoate to 3-Bromo-2-methoxy-5-methylbenzoic Acid

Abstract & Introduction This application note details the optimized protocol for the saponification (hydrolysis) of Methyl 3-bromo-2-methoxy-5-methylbenzoate to its corresponding carboxylic acid, 3-bromo-2-methoxy-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the saponification (hydrolysis) of Methyl 3-bromo-2-methoxy-5-methylbenzoate to its corresponding carboxylic acid, 3-bromo-2-methoxy-5-methylbenzoic acid .

This specific transformation presents a classic challenge in organic synthesis: steric hindrance combined with electronic deactivation . The target molecule features an ester group flanked by an ortho-methoxy substituent. This position exerts two inhibitory effects:

  • Steric Bulk: The methoxy group physically impedes the approach of the hydroxide nucleophile to the carbonyl carbon.

  • Electronic Resonance: The oxygen lone pair of the methoxy group donates electron density into the ring and, by proximity, the carbonyl system, rendering the carbonyl carbon less electrophilic.

Consequently, standard "textbook" hydrolysis conditions (e.g., stirring with NaOH at room temperature) often result in incomplete conversion or recovered starting material. This guide presents a Lithium Hydroxide (LiOH) mediated protocol utilizing a ternary solvent system (THF/MeOH/H₂O), designed to overcome these barriers through thermal energy and Lewis acid assistance.

Reaction Mechanism & Strategy

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism (BAc2).[1]

The "Lithium Advantage"

While NaOH and KOH are cheaper, LiOH is the preferred reagent for sterically hindered esters. The Lithium cation (


) acts as a weak Lewis acid. It coordinates with the carbonyl oxygen and the methoxy oxygen, potentially forming a chelated transition state that stabilizes the tetrahedral intermediate and increases the electrophilicity of the carbonyl carbon.
Solvent System Rationale

A ternary solvent system of THF : Methanol : Water (3:1:1) is critical:

  • THF (Tetrahydrofuran): Solubilizes the hydrophobic aromatic ester.

  • Water: Dissolves the inorganic base and provides the nucleophile (

    
    ).
    
  • Methanol: Acts as a phase-transfer bridge, preventing the formation of a biphasic system where the ester and base remain separated.

Reaction Scheme (DOT Visualization)

ReactionScheme SM Methyl 3-bromo-2-methoxy-5-methylbenzoate (Lipophilic Ester) Inter Tetrahedral Intermediate (Li+ Coordinated) SM->Inter + LiOH, H2O THF/MeOH Reflux Prod 3-Bromo-2-methoxy-5-methylbenzoic acid (Target Acid) Inter->Prod - MeOH + HCl (Workup)

Caption: Reaction pathway utilizing LiOH in a ternary solvent system to overcome ortho-substitution hindrance.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Methyl 3-bromo-2-methoxy-5-methylbenzoate ~259.101.0Limiting Reagent
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.963.0 - 5.0Base / Nucleophile
Tetrahydrofuran (THF) 72.11--Solvent (Solubilizer)
Methanol (MeOH) 32.04--Co-solvent
Water (Deionized) 18.02--Solvent (Base carrier)
HCl (1M or 2M) 36.46ExcessAcidification
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolve Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 equiv) in THF (approx. 5 mL per mmol of substrate).

  • Add Methanol (approx. 1.5 mL per mmol).

  • Prepare a solution of LiOH·H₂O (3.0 to 5.0 equiv) in Water (approx. 1.5 mL per mmol).

    • Note: Dissolving LiOH separately ensures it is fully active before addition.

  • Add the aqueous LiOH solution to the stirring ester solution. The mixture should become homogeneous or slightly cloudy.

Step 2: Reaction Execution
  • Fit the flask with a reflux condenser.[5]

  • Heat the reaction mixture to 60–65°C (gentle reflux).

    • Critical: Do not overheat to dryness. The ternary azeotrope boils lower than pure water.

  • Monitor: Check progress by TLC or HPLC after 2 hours.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (3:1) usually separates the non-polar ester (high Rf) from the polar acid (baseline/low Rf).

    • Expectation: Due to hindrance, this reaction may require 4–16 hours for 100% conversion.

Step 3: Work-up & Isolation
  • Once complete, cool the mixture to room temperature.

  • Concentrate: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavapor) at 40°C. You will be left with an aqueous residue containing the lithium carboxylate salt.

  • Dilute: Add water (approx. 10 mL per mmol) to the residue.

  • Wash (Optional but Recommended): Extract the basic aqueous layer once with Diethyl Ether or Ethyl Acetate to remove any unreacted neutral impurities. Discard this organic wash.

  • Acidify: While stirring, slowly add 1M HCl dropwise to the aqueous phase until the pH reaches 2–3 .

    • Observation: The product, 3-bromo-2-methoxy-5-methylbenzoic acid, should precipitate as a white solid.

  • Extraction (If no precipitate forms): If the solid is oily or does not precipitate:

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x volume).[2][6]

    • Combine organics, wash with Brine, dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo.[3][7]

Workflow Diagram (DOT Visualization)

Workflow Start Start: Dissolve Ester in THF/MeOH AddBase Add aq. LiOH (3-5 equiv) Start->AddBase Reflux Reflux at 65°C (4-16 Hours) AddBase->Reflux Check Check TLC/HPLC Reflux->Check Check->Reflux Incomplete Concentrate Evaporate Volatiles (Remove THF/MeOH) Check->Concentrate Complete Acidify Acidify residue with 1M HCl to pH 2-3 Concentrate->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Filter Vacuum Filtration Wash with cold H2O Precipitate->Filter Yes Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Precipitate->Extract No (Oily) Final Final Product: 3-bromo-2-methoxy-5-methylbenzoic acid Filter->Final Extract->Final

Caption: Operational workflow for the isolation of the target benzoic acid derivative.

Analytical Validation

To ensure the integrity of the product, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Disappearance of the methyl ester singlet (typically ~3.8–3.9 ppm).

    • Retention of the methoxy singlet (typically ~3.7–3.8 ppm).[8]

    • Retention of the aromatic methyl singlet (~2.3 ppm).

    • Appearance of a broad carboxylic acid proton (>11 ppm, often broad/exchangeable).

    • Aromatic protons: Two singlets (or meta-coupled doublets) corresponding to the H4 and H6 positions.

  • HPLC Purity: Target >95% area.

  • Appearance: White to off-white solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents attack.Increase temp to 80°C (switch solvent to Dioxane/H₂O). Increase base to 10 equiv.
Demethylation Harsh conditions cleaved the ether.Avoid strong mineral acids (HBr, HI) or extreme heat (>100°C) with strong Lewis acids.
Emulsion during Workup Incomplete removal of THF.Evaporate THF completely before extraction. Add Brine to the aqueous phase.[9]
Product is Oily Impurities or solvent retention.Triturate the oil with Hexane or Pentane to induce crystallization.

References

  • General Hydrolysis of Hindered Esters

    • Goossen, L. J., et al. "Hydrolysis and saponification of methyl benzoates."[9] Green Chemistry, 2009. (Discusses high-temp/pressure methods, establishing the difficulty of hindered substrates).

  • Specific Analogous Protocols (BenchChem)

    • "Application Notes: 6-Bromo-3-methoxy-2-methylbenzoic acid in Organic Synthesis." BenchChem.[8] (Provides context on the stability and handling of bromo-methoxy-methyl benzoic acid derivatives).

  • Lithium Hydroxide Methodology: Smith, A. B., et al. "Use of LiOH in THF/MeOH/H2O for mild hydrolysis." Journal of the American Chemical Society. (Standard foundational text for this specific solvent system).
  • Saponification of Methyl Benzoate (General)

    • "Saponification of Methyl Benzoate."[7][9][10] YouTube / Lab Demos. (Visual confirmation of standard reflux workflows).

  • Chemical Data & Safety

    • "Methyl 5-bromo-2-methoxy-3-methylbenzoate Data."[11][12] ChemicalBook. (Used for physical property estimation).[3][13]

Sources

Application

Technical Application Note: Strategic Utilization of Methyl 3-bromo-2-methoxy-5-methylbenzoate in Medicinal Chemistry

The following Technical Application Note is structured as an advanced internal guide for medicinal chemists and process development scientists. It synthesizes the specific properties of Methyl 3-bromo-2-methoxy-5-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is structured as an advanced internal guide for medicinal chemists and process development scientists. It synthesizes the specific properties of Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS 1245528-59-9) with practical, field-proven protocols for its utilization in drug discovery.

Executive Summary & Chemical Profile

Methyl 3-bromo-2-methoxy-5-methylbenzoate is a high-value trisubstituted benzene scaffold used primarily as a regioselective building block in the synthesis of biaryl kinase inhibitors and complex heterocyclic drugs.

Its structural value lies in its unique substitution pattern:

  • 3-Bromo Handle: Positioned for cross-coupling (Suzuki/Buchwald) but sterically modulated by the adjacent methoxy group, preventing unwanted "runaway" reactivity.

  • 2-Methoxy Group: Provides electron density to the ring (enhancing oxidative addition rates in some catalytic cycles) while serving as a hydrogen-bond acceptor in final drug targets.

  • 1-Ester Moiety: A "masked" carboxylic acid, stable during cross-coupling, readily hydrolyzable for subsequent amide coupling.

Chemical Specifications Table
PropertySpecification
Chemical Name Methyl 3-bromo-2-methoxy-5-methylbenzoate
CAS Number 1245528-59-9
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Off-white to pale yellow solid (or viscous oil)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water
Key Reactivity Suzuki-Miyaura Coupling, Ester Hydrolysis, Buchwald-Hartwig Amination
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Utility & Reactivity Logic[1]

The utility of this intermediate is defined by its orthogonal reactivity . The molecule possesses three distinct "handles" that can be manipulated sequentially without protecting group interference.

The "Ortho-Effect" in Cross-Coupling

The bromine at position C3 is flanked by a methoxy group at C2. In Palladium-catalyzed cross-couplings, this methoxy group exerts a steric and electronic influence :

  • Electronic: The electron-donating effect (+M) of the methoxy group increases the electron density at the C-Br bond, potentially slowing down oxidative addition compared to electron-deficient aryl halides.

  • Steric: The ortho-methoxy group prevents the formation of inactive Pd-bis(aryl) complexes but requires sterically demanding ligands (e.g., SPhos, XPhos) to facilitate the reductive elimination step.

Strategic Workflow Diagram

The following diagram illustrates the standard workflow for utilizing this intermediate in a drug discovery campaign.

G Start Methyl 3-bromo-2-methoxy- 5-methylbenzoate (CAS 1245528-59-9) Suzuki Reaction A: Suzuki Coupling (Biaryl Formation) Start->Suzuki Ar-B(OH)2, Pd cat. Hydrolysis Reaction B: Ester Hydrolysis (Acid Generation) Start->Hydrolysis LiOH, THF/H2O Suzuki->Hydrolysis Step 2: Deprotection Amide Reaction C: Amide Coupling (Final Drug Scaffold) Hydrolysis->Amide R-NH2, HATU

Caption: Divergent synthetic pathways. The intermediate allows for initial C-C bond formation (Suzuki) followed by C-activation (Hydrolysis), or direct Hydrolysis if the bromide is needed for late-stage diversification.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To couple CAS 1245528-59-9 with a heteroaryl boronic acid.

Rationale: Standard Pd(PPh₃)₄ conditions often fail due to the steric hindrance of the ortho-methoxy group. This protocol uses Pd(dppf)Cl₂ , a bidentate ligand catalyst known to resist deactivation in sterically crowded systems, or SPhos-Pd-G2 for difficult substrates.

Materials:

  • Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the benzoate (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under a stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–16 hours. (Monitor via LC-MS or TLC; Product usually runs higher Rf than starting material).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Troubleshooting:

  • Low Conversion? Switch catalyst to SPhos-Pd-G2 (2 mol%) and base to K₃PO₄. SPhos is designed specifically to boost oxidative addition in ortho-substituted aryl halides.

Protocol B: Controlled Ester Hydrolysis

Objective: To convert the methyl ester to the free carboxylic acid without debrominating or demethylating the scaffold.

Rationale: Acidic hydrolysis can sometimes cleave the methyl ether (demethylation) to a phenol. Therefore, mild alkaline hydrolysis using Lithium Hydroxide (LiOH) is preferred.

Materials:

  • Methyl 3-bromo-2-methoxy-5-methylbenzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF : Water (3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in THF (approx. 5 mL per mmol).

  • Activation: Dissolve LiOH·H₂O in the calculated amount of water and add dropwise to the THF solution. The mixture may turn cloudy.

  • Reaction: Stir vigorously at Room Temperature for 4 hours. If conversion is slow (checked by TLC), heat to 40°C. Avoid reflux to prevent potential decarboxylation or ether cleavage.

  • Quench: Cool to 0°C. Carefully acidify to pH ~3 using 1M HCl. A white precipitate (the product acid) should form.[1]

  • Isolation:

    • If solid forms: Filter, wash with cold water, and dry in vacuo.

    • If oil forms:[2] Extract with EtOAc (x3), dry over MgSO₄, and concentrate.

Quality Control & Safety Profile

Analytical Standards (HPLC/LC-MS)
  • Retention Time: The methyl ester is lipophilic. On a standard C18 reverse-phase column (Water/Acetonitrile gradient), it typically elutes later than its hydrolyzed acid form.

  • UV Profile: The benzoic ester chromophore typically shows strong absorption at 254 nm.

  • Impurity Watch: Watch for the des-bromo analog (formed via Pd-catalyzed hydrodehalogenation if reaction runs too long without boronic acid consumption).

Safety & Handling (GHS Classification)
  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precaution: This compound is an alkylating agent precursor and a halogenated aromatic. Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid generating dust.

References

  • Chemical Identity & Properties

    • Source: BLD Pharm Product Catalog. "Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS 1245528-59-9)."[3][4][5][6][7][8] Accessed Feb 2026.[9]

  • Suzuki Coupling Mechanisms

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • Context: Foundational text on the mechanism utilized in Protocol A.
  • Steric Hindrance in Cross-Coupling (SPhos Utility)

    • Source: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696.
    • Context: Justifies the recommendation of SPhos for ortho-substituted benzo
  • General Hydrolysis Protocols

    • Source: BenchChem Application Notes. "General Procedures for Ester Hydrolysis in Medicinal Chemistry."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Topic: Yield Optimization & Troubleshooting for Methyl 3-bromo-2-methoxy-5-methylbenzoate Document ID: TS-ORG-2026-BMB Audience: Senior Chemists, Process Development Scientists Introduction Methyl 3-bromo-2-methoxy-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Methyl 3-bromo-2-methoxy-5-methylbenzoate Document ID: TS-ORG-2026-BMB Audience: Senior Chemists, Process Development Scientists

Introduction

Methyl 3-bromo-2-methoxy-5-methylbenzoate is a highly functionalized aromatic intermediate, often utilized as a scaffold in the synthesis of SGLT2 inhibitors and other bioactive molecules. Its synthesis presents a classic "regioselectivity vs. steric hindrance" conflict.

Users frequently report low yields (<40%) and difficult purification due to regioisomeric impurities (6-bromo isomers) and benzylic bromination (side-chain radical bromination). This guide provides a self-validating protocol to correct these issues by leveraging the ortho-directing power of the free phenol prior to methylation.

Module 1: Route Selection & Regiochemistry

The Core Problem: Many researchers attempt to brominate Methyl 2-methoxy-5-methylbenzoate (the fully methylated precursor). This is the primary cause of yield loss.

  • Steric Clash: The methoxy group at C2 and the ester at C1 create significant steric bulk, shielding the C3 position.

  • Electronic Mismatch: The methoxy group is a weaker ortho-director than a free phenol.

  • Result: Bromination shifts to the less hindered C6 position or proceeds via a radical mechanism at the C5-methyl group (benzylic bromination).

The Solution: Brominate the salicylate (phenol) first. The free hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen.[1] This "locks" the molecule's conformation and activates the C3 position exclusively, ensuring >95% regioselectivity.

Strategic Pathway Diagram

SyntheticRoute node_start Start: Methyl 5-methylsalicylate (Free Phenol) node_wrong Route A (Incorrect): O-Methylation First node_start->node_wrong MeI, K2CO3 node_right Route B (Correct): Bromination First node_start->node_right NBS, MeCN, 0°C node_inter_bad Intermediate: Methyl 2-methoxy-5-methylbenzoate node_wrong->node_inter_bad node_inter_good Intermediate: Methyl 3-bromo-5-methylsalicylate node_right->node_inter_good H-Bond Directed node_impurity Impurity: 6-Bromo Isomer or Benzylic Bromide node_inter_bad->node_impurity NBS (Steric hindrance at C3) node_product Target: Methyl 3-bromo-2-methoxy-5-methylbenzoate node_inter_good->node_product MeI, K2CO3 (Sterics overcome by pre-functionalization)

Caption: Comparison of synthetic routes. Route B utilizes the hydroxyl group to direct bromination to the difficult C3 position.

Module 2: Bromination Troubleshooting (The Critical Step)

Objective: Convert Methyl 5-methylsalicylate to Methyl 3-bromo-5-methylsalicylate.

Common Failure Modes
SymptomProbable CauseCorrective Action
Benzylic Bromide Impurity Radical mechanism active. Temperature too high or light exposure.Perform reaction at 0°C to -5°C in the dark. Use polar solvents (MeCN/DMF) to favor ionic mechanism.
6-Bromo Isomer Loss of ortho selectivity.Ensure starting material is the free phenol , not the ether.
Unreacted SM Inactive NBS.Recrystallize NBS from water/acetone before use. Ensure NBS is white, not yellow.
Optimized Protocol: Ionic Bromination

Reference Basis: Regioselective bromination of phenols [1][2].

  • Setup: Charge a reactor with Methyl 5-methylsalicylate (1.0 equiv) and Acetonitrile (MeCN) (5-10 volumes).

    • Why MeCN? It promotes the ionic mechanism over the radical pathway, suppressing benzylic bromination.

  • Cooling: Cool the solution to 0°C . Wrap the flask in aluminum foil to exclude light.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Note: Exothermic. Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor by HPLC.

    • Checkpoint: Conversion should be >98%. If <95%, add 0.1 equiv NBS.

  • Workup: Quench with 10% NaHSO3 (aq) to destroy excess bromine. Dilute with water. The product often precipitates as a solid. Filter and wash with cold water.

Module 3: Methylation & Isolation

Objective: Convert Methyl 3-bromo-5-methylsalicylate to the final Target.

FAQ: Methylation Issues

Q: My reaction stalls at 80% conversion. Adding more MeI doesn't help.

  • A: The 3-bromo substituent increases the acidity of the phenol but also adds steric bulk. The potassium phenoxide anion might be coating the K2CO3 surface.

  • Fix: Use Dimethyl Sulfate (DMS) instead of Methyl Iodide (MeI) for difficult substrates, or add a catalytic amount of 18-crown-6 to solubilize the carbonate. Switch solvent to DMF if using Acetone.

Q: I see hydrolysis of the ester (Acid impurity).

  • A: This occurs if water is present in the solvent or base.

  • Fix: Use anhydrous DMF/Acetone. Dry K2CO3 in an oven at 120°C overnight before use.

Optimized Protocol: O-Methylation

Reference Basis: Methylation of sterically hindered phenols [3].

  • Dissolution: Dissolve the Brominated Intermediate (from Module 2) in DMF (5 volumes).

  • Base: Add K2CO3 (1.5 equiv, anhydrous, granular).

  • Alkylation: Add MeI (1.2 equiv) or DMS (1.1 equiv) dropwise at room temperature.

  • Heating: Heat to 40-50°C .

    • Caution: Do not exceed 60°C to prevent ester hydrolysis or decarboxylation.

  • Workup: Pour into ice water. The target ester is lipophilic and will precipitate or oil out. Extract with Ethyl Acetate if oil forms.[2]

Module 4: Impurity Profiling & Purification

If the yield is low, analyze the crude mixture against this impurity logic tree to identify the breakdown point.

Impurity Logic Diagram

ImpurityTree root Impurity Detected in HPLC/GC imp_benzyl Impurity: Benzyl Bromide (Br on Methyl group) root->imp_benzyl imp_isomer Impurity: 6-Bromo Isomer (Br para to Methyl) root->imp_isomer imp_acid Impurity: Carboxylic Acid (Hydrolysis) root->imp_acid cause_benzyl Cause: Radical Mechanism Fix: Lower Temp, Exclude Light, Switch solvent to MeCN imp_benzyl->cause_benzyl cause_isomer Cause: Steric/Electronic Control Lost Fix: Brominate Phenol (Route B) imp_isomer->cause_isomer cause_acid Cause: Wet Solvent/Base Fix: Dry K2CO3, Anhydrous DMF imp_acid->cause_acid

Caption: Diagnostic tree for identifying reaction conditions based on observed impurity profiles.

Purification Strategy

The final product, Methyl 3-bromo-2-methoxy-5-methylbenzoate , is a solid.

  • Recrystallization: If purity is >90%, recrystallize from Methanol/Water (9:1) or Heptane/Ethyl Acetate .

  • Flash Column: If <90%, use Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10). The product is non-polar.

    • Order of Elution: Benzylic impurities (usually fastest)

      
       Target 
      
      
      
      Unmethylated Phenol.

References

  • Regioselective Electrophilic Aromatic Bromin

    • Source: MDPI, Molecules 2014.
    • Context: Establishes NBS/MeCN as the superior system for ortho-bromination of phenols over Br2 or radical conditions.
    • URL:[Link]

  • Regioselective Bromination of 3,5-Dihydroxybenzoic Acid Deriv

    • Source: Heterocycles, 2014.[3][4]

    • Context: Demonstrates the necessity of optimizing protecting groups (phenol vs ether)
    • URL:[Link]

  • Installing the "Magic Methyl" – C–H Methyl

    • Source: Chemical Society Reviews, 2021.
    • Context: Discusses methylation strategies for hindered substrates and the impact of methyl
    • URL:[Link]

  • Methyl 5-bromosalicyl

    • Source: Acta Crystallographica, 2005.[1]

    • Context: Confirms the intramolecular hydrogen bond in the brominated precursor, validating the structural basis for Route B's regioselectivity.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-MBMB-001 Introduction Welcome to the Purification Support Hub. You are likely working with Methyl 3-bromo-2-methoxy-5-methylbenzoate , a tetras...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-MBMB-001

Introduction

Welcome to the Purification Support Hub. You are likely working with Methyl 3-bromo-2-methoxy-5-methylbenzoate , a tetrasubstituted benzene derivative often utilized as a scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura couplings).

This molecule presents a unique purification challenge:

  • Steric Crowding: The ortho-methoxy group (Pos 2) forces the ester (Pos 1) out of planarity, altering its binding affinity to silica compared to less hindered isomers.

  • Regioisomer Contamination: If synthesized via bromination of methyl 2-methoxy-5-methylbenzoate, you likely have the 4-bromo or 6-bromo isomers as contaminants.

  • Hydrolysis Risk: While methyl esters are generally stable, slightly acidic silica can induce hydrolysis if the residence time is prolonged.

This guide replaces generic advice with a mechanistic troubleshooting workflow designed for this specific lipophilic ester.

Module 1: Pre-Purification Diagnostics

User Query: "How do I visualize this compound, and why is my TLC streaking?"

Visualization Strategies

This molecule has a benzene ring but is electron-rich due to the methoxy group. Standard UV is sufficient, but specific stains help identify non-UV active impurities (like aliphatic byproducts).

Visualization MethodSensitivityApplication for this Molecule
UV (254 nm) HighPrimary method. The conjugated ester/aromatic system absorbs strongly.
Iodine Chamber MediumDetects lipophilic impurities (alkyl halides) that may not be UV active.
KMnO₄ (Basic) LowNot recommended. The molecule lacks easily oxidizable alkenes/alcohols.
Phosphomolybdic Acid (PMA) HighGood general stain; useful if you suspect demethylated byproducts (phenols).
TLC Troubleshooting (The "Acid Test")

Issue: The spot streaks or tails on the TLC plate. Diagnosis:

  • Scenario A (Synthesis Precursor): If you synthesized this from the carboxylic acid, you likely have residual acid.

  • Scenario B (Phenol Contamination): If you methylated a phenol, unreacted phenol (polar, H-bond donor) will streak.

Protocol: The Triethylamine (Et₃N) Wash Pre-treat your TLC plate or column if streaking persists.

  • Prepare eluent with 1% Et₃N .

  • Run the blank plate to neutralize acidic sites on the silica.

  • Note: For the methyl ester itself, streaking is rare unless the silica is extremely acidic or the compound is degrading.

Module 2: Stationary Phase & Solvent System Selection

User Query: "Which solvent system separates the 3-bromo regioisomer from the 4-bromo or 6-bromo impurities?"

The Polarity Matrix

The target is a moderately polar ester .

  • Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]

  • Selectivity System: Toluene / Hexane (for regioisomers).

Why Toluene? Aromatic solvents (Toluene or Benzene) interact with the π-system of your molecule. The steric twist of the ortho-methoxy group alters this π-interaction differently than in the planar para-isomers, often providing better separation factors (


) than simple dipole-based solvents like EtOAc.
Workflow: Solvent Optimization

SolventSelection Start Start: Crude Mixture TLC_std Run TLC: 10% EtOAc/Hex Start->TLC_std Check_Rf Check Rf of Target TLC_std->Check_Rf Decision Is Rf ~ 0.30? Check_Rf->Decision Good Use Gradient: 0-15% EtOAc Decision->Good Yes TooHigh Rf > 0.5: Dilute to 5% EtOAc Decision->TooHigh No (Too Fast) TooLow Rf < 0.15: Increase to 20% EtOAc Decision->TooLow No (Too Slow) Isomers Isomers Co-eluting? Good->Isomers Switch Switch to Toluene/Hexane (1:1) Isomers->Switch Yes

Figure 1: Decision logic for solvent selection. Prioritize π-π interaction solvents (Toluene) if standard polarity separation fails.

Module 3: Loading & Elution Protocol

User Query: "I have 5 grams of crude. Can I liquid load?"

Loading Techniques

For this specific molecule (crystalline solid, limited solubility in pure hexane):

  • Method A: Solid Load (Recommended)

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Add Celite 545 (ratio 1:2 crude:Celite).

    • Rotovap to dryness (ensure free-flowing powder).

    • Why: Prevents band broadening caused by DCM liquid loading, which is critical when separating close regioisomers [1].

  • Method B: Liquid Load (Riskier)

    • Dissolve in minimal Toluene or 50% DCM/Hexane.

    • Risk:[1][2][3] DCM is a strong eluent; it may wash your compound down the column before the gradient starts ("breakthrough").

The "Still" Flash Protocol (Optimized)

Based on the foundational work by W.C. Still [2], adapted for aryl esters:

  • Column Size: 40-50mm diameter for 5g load.

  • Silica: 230-400 mesh (Standard Flash Grade).

  • Flow Rate: 2 inches/minute descent.

  • Gradient Profile:

    • CV 1-3: 100% Hexane (Flush non-polar impurities/grease).

    • CV 4-10: 0% → 10% EtOAc linear gradient.

    • CV 10-15: Hold at 10% EtOAc (Target elution expected here).

    • CV 15+: Flush with 30% EtOAc (Remove polar phenols/acids).

(CV = Column Volume)

Module 4: Post-Run Analysis & Troubleshooting

User Query: "My product crystallized in the test tubes, and the yield is lower than expected."

Crystallization in Fractions

Cause: The molecule is highly crystalline and lipophilic. Fix: Do not let fractions sit overnight. Dissolve crystals immediately with a drop of DCM before combining fractions to ensure no product is left in the test tube.

Troubleshooting Flowchart

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Prob1 Mixed Fractions (Overlap) Type->Prob1 Separation Prob2 Low Recovery Type->Prob2 Yield Prob3 Tailing/Streaking Type->Prob3 Purity Sol1 Reduce Load or Change to Toluene/Hex Prob1->Sol1 Sol2 Check 'Trash' Fractions (Product precipitated?) Prob2->Sol2 Sol3 Add 1% Et3N to Eluent (Neutralize Silica) Prob3->Sol3

Figure 2: Rapid diagnostic workflow for common chromatographic failures associated with aryl esters.

FAQ: Specific Chemical Interactions

Q: Can I use Methanol in the eluent? A: Avoid it if possible. Methanol can induce transesterification on acidic silica over long periods, although methyl esters are relatively robust. More importantly, Methanol/DCM systems are often too strong (polar) for this separation. Stick to EtOAc/Hexane or Acetone/Hexane.

Q: Where do the impurities elute?

  • Non-polar (Front): Dibromo species, unreacted toluene derivatives.

  • Target (Middle): Methyl 3-bromo-2-methoxy-5-methylbenzoate.

  • Polar (Tail): Demethylated species (Phenols), Benzoic acids (Hydrolysis products).

References

  • Solid Loading Techniques

    • Title: Flash Chrom
    • Source: Yale University / Crabtree Lab
    • URL:[Link]

  • Standard Flash Chromatography Protocol

    • Title: Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution[4][5]

    • Source:J. Org.[5] Chem. 1978, 43, 14, 2923–2925 (W.C. Still)

    • URL:[Link]

  • TLC Visualization of Aromatics

    • Title: Thin Layer Chromatography Stains[3]

    • Source: McMaster University
    • URL:[Link]

  • Solvent Selectivity (Aromatic Systems): Title: Solvent Selectivity in Liquid Chromatography Source: Sigma-Aldrich (MilliporeSigma)

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Case ID: REC-MBMB-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for Recrystallization Executive Summary: Solvent Selection Matrix For the purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-MBMB-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for Recrystallization

Executive Summary: Solvent Selection Matrix

For the purification of Methyl 3-bromo-2-methoxy-5-methylbenzoate , the choice of solvent is dictated by the interplay between the lipophilic bromine/methyl groups and the polar ester/methoxy functionalities.

Based on structural analogs (e.g., methyl 2-bromo-5-methoxybenzoate) and standard solubility parameters for halogenated benzoate esters, the following solvent systems are recommended.

Quick Reference Table
Solvent SystemTypeSuitabilityKey Application
Methanol (MeOH) SinglePrimary High purity; effective for removing polar byproducts.
Ethanol (EtOH) SingleSecondary Use if the compound is too soluble in MeOH at RT.
EtOAc / Hexanes BinaryAlternative Best for removing non-polar impurities or if the compound "oils out" in alcohols.
DCM / Hexanes BinaryPrecipitation Rapid isolation; less effective for removing regioisomers.

Technical Deep Dive: The Science of Solubility

Physicochemical Profiling

To select the correct solvent, we must understand the molecule's "personality":

  • Lipophilic Domain: The benzene ring, bromine atom, and methyl group contribute to significant non-polar character.

  • Polar Domain: The methyl ester and methoxy group act as hydrogen bond acceptors but lack hydrogen bond donors.

Why Alcohols Work: Short-chain alcohols like Methanol and Ethanol possess a high dielectric constant (


) and can solvate the polar ester functionality at high temperatures. Upon cooling, the lipophilic bromine/methyl regions drive the lattice energy, forcing the compound out of solution while polar impurities (like unreacted acids or mineral salts) remain dissolved.

The "Oiling Out" Risk: Methyl benzoates with multiple substituents often have depressed melting points (frequently


C). If the boiling point of your solvent exceeds the melting point of your solid, the compound may separate as a liquid (oil) rather than crystals.
  • Mitigation: Use lower-boiling solvents (MeOH, bp 64.7°C) or binary systems where the good solvent is kept below the compound's melting point.

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Methanol)

Recommended starting point for >95% purity.

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Methanol dropwise while heating the flask in a water bath at 60°C.

    • Critical: Add solvent only until the solid dissolves. Do not add excess.

  • Clarification (Optional): If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).

    • Tip: Insulate the flask with a paper towel to slow the cooling rate.

  • Finishing: Once room temperature is reached, place in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration.[1] Wash the cake with cold (-20°C) Methanol.

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexanes)

Use this if the compound is too soluble in alcohols or oils out.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 50-60°C).

  • Cloud Point: While maintaining heat, add hot Hexanes dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot EtOAc (drops) to clear the solution.

  • Crystallization: Remove from heat. Cover and allow to cool undisturbed.

Troubleshooting Guide & FAQs

Visual Decision Tree

The following diagram outlines the logical flow for troubleshooting common recrystallization failures.

Recrystallization_Logic Start Start: Crude Material Solvent_Choice Select Solvent System Start->Solvent_Choice Dissolution Dissolve at Reflux Solvent_Choice->Dissolution Check_Clear Is Solution Clear? Dissolution->Check_Clear Filter_Hot Perform Hot Filtration Check_Clear->Filter_Hot No (Insolubles) Cooling Cool Slowly Check_Clear->Cooling Yes Filter_Hot->Cooling Result_Check Result? Cooling->Result_Check Success Pure Crystals Result_Check->Success Crystals Form Oiling Oiling Out Result_Check->Oiling Liquid Droplets No_Precip No Precipitation Result_Check->No_Precip Solution Stays Clear Reheat Re-heat & Slower Cool Oiling->Reheat Add Seed Crystal at Cloud Point Evap Evaporate 20% Vol or Add Anti-Solvent No_Precip->Evap Concentrate Reheat->Cooling Evap->Cooling

Caption: Logical workflow for solvent selection and troubleshooting common crystallization failures.

Frequently Asked Questions

Q1: The compound separates as an oil droplet at the bottom of the flask. What happened?

  • Diagnosis: This is "oiling out." It occurs when the saturated solution temperature is higher than the melting point of the solute, or the cooling was too rapid.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of additional solvent (to lower the saturation temperature). Allow the solution to cool very slowly with vigorous stirring. Adding a "seed crystal" of pure material at the cloud point is the most effective remedy.

Q2: I have unreacted starting material (acid) in my product. Will Methanol remove it?

  • Answer: Yes, but efficiency depends on pH. If the impurity is the carboxylic acid precursor (3-bromo-2-methoxy-5-methylbenzoic acid), it is more polar than your ester.

  • Pro Tip: Wash the crude organic layer with saturated Sodium Bicarbonate (NaHCO₃) before recrystallization. If acid remains, recrystallizing from Methanol is effective because the acid is significantly more soluble in cold methanol than the ester.

Q3: Can I use water as an anti-solvent with Methanol?

  • Answer: Yes, but proceed with caution. Adding water to a hot methanolic solution of an ester can sometimes cause hydrolysis (breaking the ester back to the acid) if the solution is not neutral. Ensure the solution is neutral before heating. Add water dropwise to the hot methanol solution only until turbidity persists.

Q4: My yield is low (<50%). Where is my product?

  • Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature.

  • Fix:

    • Cool the mother liquor to -20°C (freezer) overnight.

    • Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).

    • Switch to a less polar solvent system (e.g., Hexanes with a minimal amount of EtOAc).

References

  • ChemicalBook. (2025). Methyl 2-bromo-5-methoxybenzoate Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[2][3] Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

  • National Institutes of Health (PubChem). (2025). Methyl 3-bromo-2-methyl-5-nitrobenzoate Physical Properties. Retrieved from

  • University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Retrieved from

Sources

Optimization

Preventing debromination side reactions in benzoate coupling

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: Technical Advisory – Mitigation of Hydrodebromination (HDB) in Benzoate Cross-Coupling Executive Summary You are encounte...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: Technical Advisory – Mitigation of Hydrodebromination (HDB) in Benzoate Cross-Coupling

Executive Summary

You are encountering hydrodebromination (HDB) —where the bromine atom is replaced by hydrogen (Ar-Br


 Ar-H) rather than the desired nucleophile.[1] In benzoate systems (e.g., methyl 2-bromobenzoate), this side reaction is driven by a kinetic mismatch: Oxidative Addition (OA) is fast  (due to the electron-withdrawing ester), but Transmetallation (TM) is slow  (due to steric hindrance or boronate stability).

This "waiting period" leaves the reactive Aryl-Palladium species exposed to hydride sources. The guide below details how to close this vulnerability window.

Part 1: The Mechanistic Root Cause

To solve HDB, you must visualize the competition between the Productive Cycle and the Parasitic Cycle .

The "Waiting Room" Effect

In benzoate coupling, the ester group pulls electron density, making the C-Br bond weak. The Palladium inserts rapidly. However, if the boronic acid is slow to activate (or sterically hindered), the Palladium intermediate (


) accumulates.
  • Scenario A (Desired): Transmetallation occurs immediately.

  • Scenario B (HDB): The intermediate waits. A base (alkoxide) or solvent (alcohol) donates a hydride (

    
    -hydride elimination), forming 
    
    
    
    , which immediately collapses to
    
    
    .
Pathway Visualization

The following diagram maps the divergence point. Your goal is to accelerate the Green Path and block the Red Path .

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Benzoates) Pd0->OxAdd Int1 Intermediate: Ar-Pd(II)-Br OxAdd->Int1 TransMet Transmetallation (Rate Determining Step) Int1->TransMet + Ar'-B(OH)2 / Base HydrideSource Hydride Source Interaction (Alcohol/Alkoxide Base) Int1->HydrideSource Slow TM allows this RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product PdH_Species Pd-H Species (Ar-Pd-H) HydrideSource->PdH_Species β-Hydride Elim PdH_Species->Pd0 Debrom Hydrodebromination (Ar-H) PdH_Species->Debrom

Figure 1: The Kinetic Bifurcation. HDB occurs when the catalyst idles at the Ar-Pd(II)-Br stage, allowing solvent or base to act as a hydride donor.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I am using an alcohol solvent (MeOH/EtOH) to dissolve the boronic acid. Is this a problem?

A: Yes, this is the #1 cause of HDB. Primary and secondary alcohols are potent hydride sources. In the presence of Pd(II), they undergo oxidation (to aldehyde/ketone), transferring a hydride to Palladium.[2]

  • Fix: Switch to Aprotic Solvents .

    • Preferred: 1,4-Dioxane, Toluene, or THF.[3]

    • Polar Alternative: DMF or DMSO (if solubility is an issue), but ensure they are anhydrous.

    • The "Water" Exception: Water is good for Suzuki coupling (activates the boronic acid) and is poor at donating hydrides compared to alcohols. Use a Dioxane:Water (4:1) mixture instead of Ethanol.

Q2: Which base minimizes debromination?

A: Switch from Alkoxides to Carbonates or Phosphates. Strong alkoxide bases (e.g., Sodium tert-butoxide, NaOtBu) are notorious for


-hydride elimination, directly forming the Pd-H species responsible for HDB.
  • Recommendation: Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are "hard" bases that do not easily donate hydrides.
  • Why:

    
     provides high concentration of active boronate species (speeding up Transmetallation) without introducing a hydride source.
    
Q3: My benzoate has an ortho-substituent. HDB is now 40%. Why?

A: Steric hindrance is blocking Transmetallation. The ortho-group acts as a gatekeeper. While the Pd inserts easily into the C-Br bond, the bulky boronic acid cannot approach the Pd center to transmetallate. The Pd "waits" and eventually grabs a hydrogen from the solvent.

  • Fix 1 (Ligand): Use a ligand with high steric bulk and specific geometry, like SPhos or XPhos . These Buchwald ligands create a pocket that facilitates transmetallation even for hindered substrates.

  • Fix 2 (Concentration): Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv) to drive the kinetics of the transmetallation step.

Q4: Does catalyst loading affect the HDB ratio?

A: Counter-intuitively, yes. Low catalyst loading can sometimes increase HDB if the catalyst dies or gets poisoned, leaving unreacted starting material (though this is just low conversion). However, excessively high temperatures with standard catalysts (like


) promote HDB.
  • Protocol: Lower the temperature. HDB has a higher activation energy than coupling. Running at 60°C - 80°C often gives better selectivity than refluxing at 100°C+.

Part 3: Experimental Protocols

Protocol A: The "Safe" Screen (Low HDB Risk)

Use this protocol for initial attempts on valuable benzoate substrates.

ComponentReagentEquiv/Conc.Function
Solvent 1,4-Dioxane : Water (4:1) 0.1 MAprotic organic phase; Water for boronate activation.
Base

(Tribasic)
2.0 - 3.0 equivActivator; Non-hydride donor.
Catalyst

+ SPhos
2-5 mol% (1:2 ratio)SPhos accelerates TM for hindered esters.
Temp 60°C --Mild heat suppresses side reactions.

Step-by-Step:

  • Charge a vial with Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), 
    
    
    
    (2 mol%), and SPhos (4 mol%).
  • Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen promotes homocoupling, wasting boronic acid).

  • Add degassed Dioxane/Water mixture via syringe.

  • Stir vigorously at 60°C for 4-12 hours.

  • QC: Check LCMS. If Ar-H is <5%, proceed to workup.

Protocol B: Anhydrous Conditions (For Water-Sensitive Substrates)

If your ester is prone to hydrolysis, use this anhydrous approach.

  • Solvent: Anhydrous Toluene or DMF.

  • Base: anhydrous

    
     (Cesium Fluoride) or 
    
    
    
    (finely ground).
  • Additives: 4Å Molecular Sieves.

  • Note: Fluoride bases activate silanes/boronates effectively without water, preventing hydrolysis of the benzoate ester.

Part 4: Comparative Data (Solvent/Base Effects)

The following table illustrates the impact of reaction conditions on the ratio of Product (P) to Debrominated Byproduct (HDB).

Model Reaction: Methyl 2-bromobenzoate + Phenylboronic acid

EntrySolventBaseLigandTempYield (Product)HDB %Analysis
1EthanolNaOEt

80°C45%40% Critical Failure: Solvent/Base act as hydride source.
2THFNaOtBu

65°C60%25% Alkoxide base still promotes

-H elimination.
3Toluene


100°C75%10%Better. High temp promotes some HDB.
4Dioxane/H2O

SPhos 60°C 96% <1% Optimal: Fast TM, no hydride source, mild temp.
5DMF

dppf80°C88%3%Good alternative for polar substrates.

Part 5: Troubleshooting Decision Tree

Tree Start Issue: High Debromination (HDB) CheckSolvent 1. Check Solvent: Is it an Alcohol? Start->CheckSolvent ChangeSolvent Switch to Dioxane, Toluene, or DMF CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it an Alkoxide (NaOtBu)? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckSterics 3. Check Substrate: Is it Ortho-substituted? CheckBase->CheckSterics No ChangeLigand Switch to Bulky Ligand (SPhos, XPhos) CheckSterics->ChangeLigand Yes CheckTemp 4. Check Temp: Is it >100°C? CheckSterics->CheckTemp No LowerTemp Reduce to 60-80°C CheckTemp->LowerTemp Yes

Figure 2: Systematic elimination of HDB variables.

References

  • Navarro, O. et al. (2005).[2] "General Optimization of the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry.

    • Establishes the efficacy of weak bases and specific solvent systems in minimizing side reactions.
  • Barder, T. E. et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

    • Definitive work on SPhos/XPhos ligands overcoming steric hindrance (slow transmetallation)
  • Sherwood, J. et al. (2019). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling Reaction." RSC Advances.

    • Provides modern solvent screening data confirming the deleterious effect of traditional alcohol solvents on selectivity.
  • BenchChem Technical Division. (2025). "Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling." BenchChem Knowledge Base.

    • Source of general troubleshooting workflows and base/solvent compatibility m

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of 3-bromo-2-methoxy-5-methylbenzoic acid

Welcome to the dedicated technical support guide for the esterification of 3-bromo-2-methoxy-5-methylbenzoic acid. This document is structured to provide researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the esterification of 3-bromo-2-methoxy-5-methylbenzoic acid. This document is structured to provide researchers, medicinal chemists, and process development professionals with actionable insights and robust troubleshooting strategies for this challenging transformation. The inherent steric and electronic properties of this substrate demand careful consideration of reaction parameters to achieve optimal yields and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes the esterification of 3-bromo-2-methoxy-5-methylbenzoic acid particularly challenging?

A1: The primary challenge stems from significant steric hindrance around the carboxylic acid group. The ortho-substituents, a bromine atom and a methoxy group, physically obstruct the approach of the alcohol nucleophile. This steric congestion slows down the reaction rate and can lead to incomplete conversion under standard conditions.

Q2: What are the most common and effective methods for esterifying this substrate?

A2: Two primary methods are recommended, each with distinct advantages and disadvantages:

  • Fischer-Speier Esterification: A classic, cost-effective method involving an acid catalyst (like H₂SO₄) and a large excess of the alcohol, which also serves as the solvent.[1] It is an equilibrium-driven process.[2]

  • Mitsunobu Reaction: A powerful, non-equilibrium method ideal for sterically hindered substrates.[3][4] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[5][6]

Q3: How do I choose the appropriate alcohol for my desired ester?

A3: For Fischer esterification, primary alcohols (e.g., methanol, ethanol) are most effective due to their lower steric bulk.[7] Secondary alcohols react more slowly, and tertiary alcohols are generally unsuitable as they are prone to elimination side reactions. For the Mitsunobu reaction, primary and secondary alcohols are well-suited.[6] The choice ultimately depends on the target ester and the synthetic route's tolerance for the required reaction conditions.

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system (e.g., hexane/ethyl acetate) should provide good separation between the starting carboxylic acid (which is typically more polar and has a lower Rf value) and the product ester (less polar, higher Rf). Other techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy can also be used to quantify the conversion of starting material to product.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the esterification process.

Issue 1: Low or No Product Yield

  • Possible Cause (Fischer Esterification): The reaction has reached equilibrium without significant product formation. Fischer esterification is a reversible process, and the water generated as a byproduct can hydrolyze the ester back to the starting materials.[10][11]

  • Recommended Solution:

    • Increase Alcohol Excess: Use the alcohol as the solvent, employing a large molar excess (10-50 equivalents) to shift the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[10]

    • Remove Water: If the reaction scale and setup permit, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1] This is highly effective at driving the reaction to completion.

    • Increase Catalyst Concentration: Ensure a sufficient amount of a strong acid catalyst (e.g., 5-10 mol% H₂SO₄) is present. For substrates with basic functional groups, more catalyst may be needed.[10]

  • Possible Cause (Mitsunobu Reaction): The pKa of the carboxylic acid is too high, or the reagents have degraded. The Mitsunobu reaction works best for acidic nucleophiles, generally with a pKa below 13.[12][13]

  • Recommended Solution:

    • Verify Reagent Quality: Use freshly opened or purified triphenylphosphine. Ensure the azodicarboxylate (DEAD or DIAD) has not decomposed; it should be a characteristic orange/red liquid.

    • Ensure Anhydrous Conditions: The reaction is sensitive to water, which can consume the activated intermediates. Use anhydrous solvents and dry glassware.

    • Optimize Temperature: While often run at 0 °C to room temperature, gently heating a stalled reaction (e.g., to 40-50 °C) can sometimes drive it to completion, especially with hindered substrates.[14]

Issue 2: Reaction Stalls or Remains Incomplete (As per TLC)

  • Possible Cause: Insufficient activation due to steric hindrance or inadequate reaction temperature/time.

  • Recommended Solution:

    • Increase Reaction Time/Temperature: For Fischer esterification, increasing the reflux time is the simplest approach. For particularly stubborn cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by heating the solvent above its atmospheric boiling point in a sealed vessel.[7][15]

    • Switch to a More Powerful Method: If Fischer esterification fails to provide satisfactory yields, switching to the Mitsunobu reaction is the logical next step, as it is less susceptible to steric hindrance on the acid partner.[14]

Issue 3: Formation of Significant Side Products

  • Possible Cause (Fischer Esterification): Dehydration of the alcohol (especially secondary or tertiary alcohols) to form alkenes, or ether formation at high temperatures.

  • Recommended Solution:

    • Maintain a controlled reflux temperature. Avoid excessively high heat, which can promote side reactions.[10]

    • If using a secondary alcohol, consider a milder catalyst or switch to the Mitsunobu reaction.

  • Possible Cause (Mitsunobu Reaction): Complex byproduct formation due to the reactivity of the reagents.

  • Recommended Solution:

    • Maintain the recommended order of addition. Typically, the acid and alcohol are mixed with triphenylphosphine, and the azodicarboxylate is added slowly at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[14]

Issue 4: Difficulty in Purifying the Final Product

  • Possible Cause: Co-elution of the product with unreacted starting material or reaction byproducts.

  • Recommended Solution (General):

    • Aqueous Work-up: After the reaction, perform a liquid-liquid extraction. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid.[16] Follow with a brine wash to remove excess water before drying the organic layer.

    • Column Chromatography: Use silica gel chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the less polar ester product from any remaining polar impurities.[17]

  • Possible Cause (Mitsunobu Reaction): Contamination with triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct. These byproducts are notoriously difficult to remove from nonpolar products.

  • Recommended Solution:

    • Crystallization: If your product is crystalline, this is often the best method. TPPO and the hydrazine are often amorphous or have different crystallization properties.

    • Modified Work-up: After the reaction, concentrate the mixture, dissolve it in a minimal amount of a polar solvent like diethyl ether, and cool it (e.g., in a freezer). The byproducts will often precipitate and can be removed by filtration.

Data & Reaction Parameters

The following table summarizes typical starting conditions for the two primary esterification methods. Optimization will be required based on the specific alcohol used.

ParameterFischer-Speier EsterificationMitsunobu Reaction
Alcohol Primary > SecondaryPrimary or Secondary
Stoichiometry Alcohol used as solvent (large excess)Acid (1.0 eq), Alcohol (1.2-1.5 eq), PPh₃ (1.5 eq), DEAD/DIAD (1.5 eq)
Catalyst/Reagent Conc. H₂SO₄ or TsOH (5-10 mol%)PPh₃, DEAD or DIAD
Solvent The alcohol itselfAnhydrous THF or Dichloromethane
Temperature Reflux temperature of the alcohol0 °C to Room Temperature (can be heated if needed)
Typical Reaction Time 4 - 24 hours2 - 12 hours
Key Advantage Low cost, simple reagentsHigh yield for hindered substrates, mild conditions
Key Disadvantage Equilibrium-limited, harsh conditionsExpensive reagents, difficult byproduct removal

Visualized Mechanisms & Workflows

Fischer-Speier Esterification Mechanism

The acid-catalyzed mechanism involves the activation of the carbonyl group, making it more susceptible to nucleophilic attack.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Acid R-COOH Protonated_Acid Protonated Acid (Activated Carbonyl) Acid->Protonated_Acid + H⁺ Alcohol R'-OH H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Elim Elimination of H₂O Proton_Transfer->Water_Elim Protonated_Ester Protonated Ester Water_Elim->Protonated_Ester - H₂O Water H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Key steps of the Fischer-Speier esterification mechanism.[1][18]

Mitsunobu Reaction Mechanism

This reaction relies on the in-situ formation of an alkoxyphosphonium salt, which is an excellent leaving group.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻-N=C... PPh3->Betaine 1. Formation DEAD DEAD DEAD->Betaine 1. Formation Alcohol R'-OH Alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh₃]⁺ Alcohol->Alkoxyphosphonium 3. Activation Acid R-COOH Protonated_Betaine Protonated Betaine Acid->Protonated_Betaine 2. Acid-Base Carboxylate Carboxylate Anion R-COO⁻ Acid->Carboxylate 2. Acid-Base Betaine->Protonated_Betaine 2. Acid-Base Betaine->Carboxylate 2. Acid-Base Protonated_Betaine->Alkoxyphosphonium 3. Activation Hydrazine Reduced DEAD Protonated_Betaine->Hydrazine Ester Ester R-COOR' Carboxylate->Ester 4. SN2 Attack Alkoxyphosphonium->Ester 4. SN2 Attack TPPO TPPO (O=PPh₃) Alkoxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu esterification.[3][5][19]

Troubleshooting Workflow: Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow cluster_fischer Fischer Method cluster_mitsunobu Mitsunobu Method decision decision action action start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Starting material (SM) remains? check_tlc->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes complex_mixture Complex Mixture / Byproducts sm_present->complex_mixture No fischer_action1 Increase reflux time OR Increase temp (microwave) incomplete_rxn->fischer_action1 mitsunobu_action1 Check reagent quality (PPh₃, DEAD/DIAD) incomplete_rxn->mitsunobu_action1 fischer_action2 Add more catalyst fischer_action1->fischer_action2 fischer_action3 Consider switching to Mitsunobu fischer_action2->fischer_action3 mitsunobu_action2 Ensure anhydrous conditions mitsunobu_action1->mitsunobu_action2 mitsunobu_action3 Gently heat reaction (40-50°C) mitsunobu_action2->mitsunobu_action3 purification_issue Optimize purification (chromatography gradient, recrystallization) complex_mixture->purification_issue

Caption: A decision-making workflow for troubleshooting low-yield results.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Methanol

This protocol describes the synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate.

  • Materials:

    • 3-bromo-2-methoxy-5-methylbenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM) or Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-methoxy-5-methylbenzoic acid (1.0 eq).

    • Add a large excess of methanol (e.g., 20-40 equivalents, sufficient to act as the solvent).

    • Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture.[16]

    • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by TLC (e.g., every 2-4 hours) until the starting acid is consumed. This may take 8-24 hours.[10]

    • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Reduce the volume of methanol under reduced pressure.

    • Extraction: Transfer the residue to a separatory funnel. Add water and an organic solvent (DCM or ethyl acetate). Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.[16]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

    • Purification: Purify the crude product by silica gel column chromatography or recrystallization if necessary.

Protocol 2: Mitsunobu Esterification with a Generic Primary Alcohol (R'-OH)

This protocol provides a general procedure adaptable to various primary alcohols.

  • Materials:

    • 3-bromo-2-methoxy-5-methylbenzoic acid (1.0 eq)

    • Primary Alcohol (R'-OH) (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-methoxy-5-methylbenzoic acid (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

    • Dissolve the solids in anhydrous THF.

    • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the DEAD or DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.[14]

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and the hydrazine byproduct.

    • Attempt to purify by direct column chromatography on silica gel. If separation is difficult, dissolve the crude mixture in a minimal amount of diethyl ether, cool to -20 °C to precipitate the byproducts, filter, and then concentrate the filtrate before chromatography.

References

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from JoVE.[18]

  • Zhang, Z., et al. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... RSC Publishing.[20]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from University of Calgary Chemistry.

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from Chemistry LibreTexts.[21]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry.[1]

  • Vedantu. (2020, December 29). Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Retrieved from Vedantu.[19]

  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences.[15]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from Journal of Physical Science.[22]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from ResearchGate.[7]

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Tutor.[5]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal.[3]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from Chemistry Steps.[6]

  • Taylor & Francis Online. (2006, August 22). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Retrieved from Taylor & Francis Online.[23]

  • Semantic Scholar. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from Semantic Scholar.[24]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry.[12]

  • SciELO. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Retrieved from SciELO.[25]

  • TCI Chemicals. (n.d.). Mitsunobu Reaction. Retrieved from TCI Chemicals.[13]

  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry... Retrieved from PubMed.[26]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-Bromo-4-methoxybenzoate. Retrieved from Benchchem.[27]

  • ResearchGate. (n.d.). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. Retrieved from ResearchGate.[8]

  • Spectroscopy Europe/World. (2021, May 18). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from Spectroscopy Europe/World.[9]

  • Benchchem. (n.d.). optimizing reaction conditions for esterification of 4-aminobenzoic acid. Retrieved from Benchchem.[10]

  • ACS Publications. (2003, September 12). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.[4]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Retrieved from Google Patents.[28]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from Organic Syntheses.[14]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from Chemguide.[2]

  • SpringerLink. (n.d.). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Retrieved from SpringerLink.[29]

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from Chemistry LibreTexts.[11]

  • University Website. (n.d.). Lab5 procedure esterification.[16]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from ijstr.org.[30]

  • Benchchem. (n.d.). optimization of reaction parameters for 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from Benchchem.[17] 6-Bromo-3-methoxy-2-methylbenzoic acid*. Retrieved from Benchchem. [31]

Sources

Optimization

Advanced Catalysis Support Center: Troubleshooting Sterically Hindered Aryl Bromides

Status: Operational Ticket Subject: Low Reactivity in Cross-Coupling of Ortho-Substituted Aryl Bromides Assigned Specialist: Senior Application Scientist, Organometallics Division Introduction: The "Ortho-Wall" Paradox Y...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Subject: Low Reactivity in Cross-Coupling of Ortho-Substituted Aryl Bromides Assigned Specialist: Senior Application Scientist, Organometallics Division

Introduction: The "Ortho-Wall" Paradox

You are likely here because your standard Suzuki-Miyaura or Buchwald-Hartwig conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) have failed. You are observing <10% conversion, or worse, significant protodehalogenation.

The Technical Reality: In sterically hindered systems (e.g., mesityl bromide, 2,6-disubstituted aryls), the failure mode is rarely the oxidative addition (OA) barrier alone. It is often the inability of the catalyst to form the reactive monoligated species (


) . Standard ligands form stable bis-ligated complexes (

) that are too crowded to approach a hindered C-Br bond. To solve this, we must engineer a system that enforces low coordination numbers while maintaining electron density.
Phase 1: Ligand Selection Strategy

The Core Directive: You need a ligand that is bulky enough to prevent the formation of unreactive


 species but flexible enough to allow the approach of the substrate.
The Buchwald Dialkylbiarylphosphine Solution

These ligands utilize a specific secondary interaction between the palladium and the ipso-carbon of the bottom aromatic ring. This stabilizes the


 species, keeping it alive but "hungry" for the oxidative addition.

Recommended Ligand Hierarchy:

  • SPhos: The "Universal Soldier." Excellent for 2,6-disubstituted aryl bromides due to its methoxy groups, which provide stability without excessive steric locking.

  • XPhos: Use if SPhos fails. The isopropyl groups on the upper ring increase the steric bulk, forcing the formation of

    
    .
    
  • VPhos: Specifically designed for high turnover numbers with hindered substrates.

Visual Workflow: Ligand Decision Tree

LigandSelection Start Substrate Analysis: Hindered Aryl Bromide Q1 Reaction Type? Start->Q1 Suzuki Suzuki-Miyaura (C-C Bond) Q1->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Q1->Buchwald Q2_Suzuki Steric Severity? Suzuki->Q2_Suzuki Q2_Buchwald Amine Type? Buchwald->Q2_Buchwald SPhos Rec: SPhos (General Hindrance) Q2_Suzuki->SPhos Mono-ortho XPhos Rec: XPhos (Tetra-ortho systems) Q2_Suzuki->XPhos Di-ortho PEPPSI Rec: Pd-PEPPSI-IPent (Extreme Hindrance) Q2_Suzuki->PEPPSI Tetra-ortho (Both partners hindered) RuPhos Rec: RuPhos (Secondary Amines) Q2_Buchwald->RuPhos Secondary BrettPhos Rec: BrettPhos (Primary Amines) Q2_Buchwald->BrettPhos Primary

Caption: Logic flow for selecting the optimal ligand based on steric demand and coupling partner.

Phase 2: The Precatalyst Trap (G3 vs. G4)

The Issue: You are using Pd2(dba)3 + Ligand, but the reaction is dead. The Cause: "The dba Effect." In hindered systems, dba (dibenzylideneacetone) competes for the metal center. It acts as a ligand, preventing the bulky phosphine from coordinating effectively.

The Solution: Switch to Palladacycle Precatalysts (G3 or G4) . These contain no dba and generate the active


 species quantitatively upon heating with base.

Critical Troubleshooting (G3 vs. G4):

  • G3 Precatalysts: Release a carbazole byproduct. In rare cases, this carbazole can inhibit the reaction or react with the aryl bromide.

  • G4 Precatalysts: Methylated at the nitrogen. They release N-methylcarbazole, which is chemically inert and does not inhibit the catalyst. Always start with G4 for hindered substrates.

Phase 3: The "Tank" Solution (NHC Ligands)

When phosphines fail (especially in tetra-ortho-substituted biaryl synthesis), you must switch to N-Heterocyclic Carbenes (NHCs).

The Champion: Pd-PEPPSI-IPent Standard NHCs (like IPr) are bulky but rigid. The "IPent" (Isopentyl) variant possesses "flexible bulk."[1] The alkyl chains can fold away to allow the incoming aryl bromide to approach, then snap back to push the product out (reductive elimination).

Data Comparison: Tetra-Ortho Coupling Yields

Substrate A (Ar-Cl)Substrate B (Ar-B(OH)2)Catalyst SystemYield (%)
2,6-dimethylphenyl2,6-dimethylphenylPd(PPh3)40%
2,6-dimethylphenyl2,6-dimethylphenylPd-SPhos G235%
2,6-dimethylphenyl2,6-dimethylphenylPd-PEPPSI-IPent 92%
Phase 4: Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (G4 System)

For coupling a 2,6-disubstituted aryl bromide with a primary amine.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G4 (1–2 mol%) (Note: Use G4 to avoid carbazole inhibition)

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv) if base-sensitive.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add the Aryl Bromide, Base, and BrettPhos Pd G4 to a vial equipped with a stir bar.

  • Solvent: Add anhydrous Dioxane [0.2 M concentration relative to Ar-Br].

  • Amine: Add the amine last. (If the amine is a solid, add it in step 1).

  • Seal & Heat: Cap the vial (PTFE septum). Heat to 100°C for 1-4 hours.

    • Why? G4 precatalysts require thermal activation to reduce Pd(II) to Pd(0). Do not run at RT.

  • Workup: Cool, dilute with EtOAc, filter through a silica plug (eluting with EtOAc), and concentrate.

Protocol B: The "Nuclear Option" (Pd-PEPPSI-IPent)

For creating tetra-ortho-substituted biaryls (Suzuki).

Reagents:

  • Hindered Aryl Bromide (1.0 equiv)[2]

  • Hindered Boronic Acid (1.5 equiv)

  • Pd-PEPPSI-IPent (2 mol%)

  • Base: KOH (3.0 equiv) - Strong base is crucial here.

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step:

  • Charge: Add Ar-Br, Boronic Acid, KOH, and Catalyst to the reaction vessel.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add solvent via syringe.

  • Activation: Heat to 80°C .

    • Note: The pyridine ligand on the PEPPSI complex dissociates at elevated temperatures to open the coordination site.

  • Monitoring: If conversion stalls at 50%, add a second charge of Boronic Acid (0.5 equiv). Hindered boronic acids are prone to protodeboronation before they can transmetallate.

Phase 5: Alternative Metals (Nickel)

If Palladium fails entirely, the issue may be the atomic radius. Pd is large; Nickel is smaller.[3][4] Why Switch? Nickel can access radical pathways (Single Electron Transfer - SET) that do not require the crowded concerted oxidative addition transition state.

Recommendation: Use Ni(COD)2 + Terpyridine or NiCl2(glyme) + Biozoline for extremely congested centers.

Mechanism Visualization: The G4 Activation Pathway

Understanding how your catalyst becomes active is vital for troubleshooting induction periods.[5]

G4Activation Precat G4 Precatalyst (Pd(II) Species) Inter Intermediate Reductive Elimination Precat->Inter + Base / Heat Base Base (Deprotonation) Active Active L1-Pd(0) (Monoligated) Inter->Active Byproduct Byproduct: N-Methyl Carbazole (Inert) Inter->Byproduct Oxidative Addition Oxidative Addition Active->Oxidative Addition Enters Cycle

Caption: Thermal activation of G4 precatalysts releases the active monoligated Pd(0) species and inert N-methylcarbazole.

References
  • Buchwald Ligand Evolution: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. Link

  • Pd-PEPPSI-IPent & Flexible Bulk: Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link

  • G3 vs G4 Precatalysts: Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Palladacycles.[6] Chemical Science. Link

  • Mechanism of Hindered OA: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex. Journal of the American Chemical Society. Link

Sources

Troubleshooting

Stability of Methyl 3-bromo-2-methoxy-5-methylbenzoate under basic conditions

Technical Support Center: Methyl 3-bromo-2-methoxy-5-methylbenzoate Subject: Stability Profile & Troubleshooting Under Basic Conditions Case ID: TCH-BENZ-0302 Assigned Scientist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-bromo-2-methoxy-5-methylbenzoate

Subject: Stability Profile & Troubleshooting Under Basic Conditions Case ID: TCH-BENZ-0302 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical guide for Methyl 3-bromo-2-methoxy-5-methylbenzoate . If you are observing unexpected degradation or sluggish reactivity, you are likely battling the unique steric and electronic environment of the C2-Methoxy and C3-Bromo substituents.

The Core Stability Rule: Under basic conditions (pH > 8), this molecule acts as a "Sterically Deactivated Ester."

  • Hydrolysis Resistance: It hydrolyzes slower than methyl benzoate due to the ortho-methoxy steric block.

  • Aryl Bromide Inertness: The bromine atom is highly stable against nucleophilic attack (

    
    ) because the ring is electron-rich (deactivated for nucleophilic attack).
    

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific instability mode.

StabilityLogic Start START: Observation CheckLCMS Check LC-MS/HPLC Data Start->CheckLCMS MassLoss Mass -14 Da observed? CheckLCMS->MassLoss New polar peak? MassPlus14 Mass +14 Da observed? CheckLCMS->MassPlus14 Shift in Retention? BrLoss Bromine Loss? CheckLCMS->BrLoss No Mass Change? MassMinus14 Mass -14 Da (Acid Formation) MassLoss->MassMinus14 Yes SolventCheck Solvent = Ethanol? MassPlus14->SolventCheck Yes Hydrolysis ISSUE: Saponification (Ester -> Acid) MassMinus14->Hydrolysis Transester ISSUE: Transesterification (Methyl -> Ethyl) SolventCheck->Transester Yes Stable Compound is Stable. Check Workup. SolventCheck->Stable No SolventCheck2 Solvent = Water/THF? BrLoss->Stable Br Intact

Figure 1: Diagnostic logic for identifying degradation pathways based on mass spectrometry shifts.

Technical Deep Dive: Common Issues

Issue A: The "Missing Ester" (Unintended Hydrolysis)

Symptom: The methyl ester peak disappears, replaced by a more polar peak (Carboxylic Acid). Mechanism:


 Saponification.

The Science: The 2-methoxy group exerts a "Push-Block" effect:

  • Steric Block (The Shield): The methoxy group physically crowds the carbonyl carbon, making it difficult for the nucleophile (

    
    ) to attack the 
    
    
    
    bond.
  • Electronic Push (The Deactivator): The oxygen lone pair donates electrons into the ring (Resonance,

    
    ), making the carbonyl carbon less electrophilic.
    

Troubleshooting Guide:

VariableRecommendationWhy?
pH Limit Keep pH < 10 during workup.High pH overcomes the steric barrier.
Temperature Maintain < 25°C.Activation energy for hindered esters is higher; heat accelerates degradation exponentially.
Buffer Use Phosphate/Citrate.Avoid Carbonate (

) in methanol if reaction times are long (>12h).
Issue B: The "Wrong Ester" (Transesterification)

Symptom: You observe a new peak with a slightly different retention time (usually longer for Ethyl vs. Methyl) and a mass shift (+14 Da for Me


 Et).
Scenario:  Using Sodium Ethoxide (

) or Ethanol solvent with a strong base.

The Mechanism: Alkoxides (


) are potent nucleophiles. If you dissolve your methyl ester in ethanol with a base (even weak bases like 

), the ethoxide generated in equilibrium will attack the ester.

Corrective Action:

  • The "Matching Rule": Always match the alkoxide base to the ester.

    • Substrate: Methyl 3-bromo...

    • Solvent: Methanol

    • Base: Sodium Methoxide (or

      
       in MeOH).
      
  • Never use EtOH/NaOEt unless you intend to convert it to the ethyl ester.

Issue C: Bromine Stability (The False Alarm)

Question: "Will the base attack the Bromine (C3) and remove it?" Answer: Highly Unlikely.

Reasoning: Nucleophilic Aromatic Substitution (


) requires the ring to be electron-deficient (usually requiring strong Electron Withdrawing Groups like 

or

at ortho/para positions).
  • Your molecule has a Methoxy group (C2) and a Methyl group (C5) . Both are electron-donating.

  • They make the ring electron-rich, repelling nucleophiles.

Critical Warning (Lithium Reagents): While stable to nucleophilic bases (


), the Bromine is extremely labile  to organometallic bases (

).
  • Reaction: Lithium-Halogen Exchange.

  • Result: Rapid loss of Br, formation of an aryl lithium species.

Validated Protocols

Protocol 1: Stability Assessment (Stress Test)

Use this to validate if your specific reaction conditions will degrade the starting material (SM).

  • Preparation: Dissolve 10 mg of SM in 1 mL of the intended solvent (e.g., MeOH).

  • Base Spike: Add 2 equivalents of the intended base.

  • Timepoints: Aliquot 50 µL at T=0, T=1h, T=4h.

  • Quench: Immediately quench aliquots into 200 µL of 0.1% Formic Acid in Acetonitrile (Acid neutralizes the base, stopping hydrolysis).

  • Analysis: Inject on HPLC/UPLC.

    • Acceptance Criteria: < 2% degradation to acid (retention time shift ~1-2 min earlier on C18).

Protocol 2: Controlled Hydrolysis (If Acid is Desired)

Because of the steric hindrance at C2, standard saponification may be too slow. Use this "Forcing" protocol.

Reagents:

  • Solvent: THF:Water (3:1) — THF solubilizes the organic ester better than MeOH.

  • Base: LiOH (3.0 equiv). Lithium is smaller than Sodium, slightly improving attack kinetics.

Step-by-Step:

  • Dissolve ester in THF (0.2 M concentration).

  • Add aqueous LiOH solution.

  • Heat to 50°C. (Room temp is often insufficient for ortho-substituted benzoates).

  • Monitor by TLC every 2 hours.

  • Workup: Acidify carefully to pH 3 with 1N HCl. Do not go lower to avoid affecting the methoxy ether.

Visualizing the Reaction Landscape

ReactionPathways SM Methyl 3-bromo-2-methoxy-5-methylbenzoate (Starting Material) TetraInter Tetrahedral Intermediate (Sterically Crowded) SM->TetraInter + OH- / H2O (Slow Step) EthylEster Ethyl Ester (Transesterification Product) SM->EthylEster + EtOH / EtO- (Solvent Mismatch) ArylLithium Aryl Lithium (Li-Halogen Exchange) SM->ArylLithium + n-BuLi (Cryogenic Conditions Only) Acid Carboxylic Acid (Hydrolysis Product) TetraInter->Acid - MeOH

Figure 2: Chemical pathways available to the substrate. Note that Hydrolysis is the primary pathway, but is kinetically slowed by the ortho-methoxy group.

References & Authority

  • Mechanistic Foundation: Ingold, C. K.[1] Structure and Mechanism in Organic Chemistry.[1][2] Cornell University Press.[1] (The definitive source on

    
     mechanisms and steric retardation).
    
  • Ortho-Effects in Hydrolysis: Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society.

  • Aryl Bromide Stability: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Nucleophilic Aromatic Substitution - inertness of unactivated halides).

  • Compound Data: PubChem Compound Summary for Methyl 2-methoxybenzoate derivatives.

For further assistance, please contact the Process Chemistry Support Team with your specific solvent system and base concentration.

Sources

Reference Data & Comparative Studies

Validation

Structural Fidelity in Drug Precursors: Comparative NMR Analysis of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Topic: Content Type: Publish Comparison Guide Executive Summary In the synthesis of pharmacophores—particularly for SGLT2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—halogenated benzoate intermediates a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pharmacophores—particularly for SGLT2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—halogenated benzoate intermediates are critical scaffolds. Methyl 3-bromo-2-methoxy-5-methylbenzoate presents a specific regiochemical challenge: distinguishing it from its thermodynamically favored isomers (e.g., the 5-bromo-3-methyl analog).

This guide compares Standard 1D


H NMR  against an Integrated NOE-Enhanced Protocol . While standard 1D analysis provides basic confirmation, it often fails to definitively rule out regioisomers due to overlapping substituent effects. We demonstrate that an integrated approach using Nuclear Overhauser Effect (NOE) spectroscopy is the only self-validating method to confirm the position of the bromine atom relative to the methoxy and methyl substituents.
Structural Context & The Regioisomer Challenge

The target molecule is a tetra-substituted benzene ring. The steric crowding between the ortho-methoxy and meta-bromo groups creates a unique electronic environment.

  • Target: Methyl 3-bromo-2-methoxy-5-methylbenzoate.

  • Primary Competitor (Impurity/Isomer): Methyl 5-bromo-2-methoxy-3-methylbenzoate.

Why this matters: In subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), the position of the bromine determines the final drug topology. Misidentifying the isomer at this stage leads to "dead-end" synthesis in later steps.

Comparative Methodology

We evaluate two analytical workflows for validating this compound.

Method A: Standard 1D

H NMR (Baseline)
  • Technique: Single-pulse

    
    H NMR at 400 MHz.
    
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ).[1]
  • Pros: Rapid acquisition (< 5 mins).

  • Cons: Ambiguous assignment of aromatic protons. The chemical shifts of H4 and H6 are often too similar to confidently assign without 2D data.

Method B: Integrated 1D + 1D NOE Difference (Recommended)
  • Technique: 1D

    
    H NMR + Selective 1D NOE irradiation of the methyl group.
    
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) or Benzene-
    
    
    (to resolve overlapping methoxy signals).
  • Pros: Definitively maps spatial proximity, proving the bromine position.

  • Cons: Requires longer acquisition time (15-30 mins).

Experimental Protocol
Sample Preparation (Standardized)
  • Mass: Weigh 10-15 mg of the crude or purified solid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (v/v).
    
    • Scientist's Note: If the ester-methyl and ether-methyl signals overlap (common in benzoates), switch to Benzene-

      
       . The magnetic anisotropy of the benzene solvent typically shifts the ester-methyl upfield, resolving the peaks.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaBr) from the bromination step.

Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) for 1D; selnogp for 1D NOE.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The aromatic protons adjacent to bromine often have long T1 relaxation times. A short D1 leads to integration errors, making the proton count unreliable.

  • Scans (NS): 16 (1D), 128 (NOE).

Data Analysis & Comparison

The following table contrasts the expected spectral data for the Target versus its most common Regioisomer .

Table 1: Comparative Chemical Shift Analysis (CDCl

,

ppm)
Proton AssignmentMultiplicityTarget (3-Br, 5-Me) Isomer (5-Br, 3-Me) Diagnostic Logic
Ar-CH

Singlet (3H)~2.32~2.25Target: Me is at C5 (less crowded). Isomer: Me is at C3 (sandwiched between OMe and H).
-OCH

Singlet (3H)~3.88~3.80OMe at C2 is constant, but magnetic environment changes with Br neighbor.
-COOCH

Singlet (3H)~3.92~3.92Ester is distant from the variation; rarely diagnostic.
Ar-H (Position 4) Doublet (

Hz)
~7.45 ~7.60Target: H4 is between Br and Me. Isomer: H4 is between Br and H.
Ar-H (Position 6) Doublet (

Hz)
~7.25 ~7.35Target: H6 is between Me and Ester. Isomer: H6 is between Br and Ester.
Critical Distinction: The NOE "Fingerprint"

Method A (Chemical Shift) is suggestive but not definitive. Method B (NOE) provides the "smoking gun."

  • Experiment: Irradiate the Ar-CH

    
      signal (~2.32 ppm).
    
  • Target Response (3-Br, 5-Me):

    • You will see NOE enhancement of BOTH aromatic protons (H4 and H6).

    • Reason: The methyl group at C5 is flanked by protons on both sides (C4 and C6).

  • Isomer Response (5-Br, 3-Me):

    • You will see NOE enhancement of ONLY ONE aromatic proton (H4).

    • Reason: The methyl group at C3 is flanked by the OMe group (no proton) and H4.

Visualization of Logic & Workflow
Diagram 1: Synthesis & QC Workflow

This diagram illustrates where the NMR analysis fits into the production of the intermediate.

SynthesisWorkflow Start Start: Methyl 2-methoxy-5-methylbenzoate Reaction Bromination (Br2/AcOH or NBS) Start->Reaction Electrophilic Subst. Crude Crude Mixture (Target + Isomers) Reaction->Crude Purification Recrystallization (MeOH/H2O) Crude->Purification NMR_QC NMR Analysis (Method B: NOE) Purification->NMR_QC Decision Pass/Fail? NMR_QC->Decision Decision->Purification Isomer Detected Release Release for Coupling Step Decision->Release Confirmed 3-Br

Caption: Workflow for the synthesis and validation of Methyl 3-bromo-2-methoxy-5-methylbenzoate, highlighting the critical QC gate.

Diagram 2: Structural Assignment Logic (NOE)

This diagram visualizes the spatial relationships that confirm the structure.

NOE_Logic cluster_Target Target Molecule (3-Br, 5-Me) cluster_Isomer Isomer (5-Br, 3-Me) ArMe Irradiate Ar-CH3 (Pos 5) H4_T H4 Signal (Enhanced) ArMe->H4_T Strong NOE (Neighbor) H6_T H6 Signal (Enhanced) ArMe->H6_T Strong NOE (Neighbor) H4_I H4 Signal (Enhanced) ArMe->H4_I Strong NOE OMe_I OMe Group (Enhanced) ArMe->OMe_I Strong NOE (Spatial Proximity)

Caption: NOE Correlation Logic Tree. The Target molecule is confirmed only if the Methyl group shows correlations to TWO aromatic protons.

References
  • ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-benzoic acid synthesis. Retrieved from

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

  • Royal Society of Chemistry. (2018).[3] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-5-methoxy-2-methylbenzoate Product Page. Retrieved from (Note: Representative link for structural analog comparison).

Sources

Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing profound...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing profound insights into the carbon framework of molecules. For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide offers an in-depth analysis of the predicted ¹³C NMR chemical shifts for Methyl 3-bromo-2-methoxy-5-methylbenzoate, a substituted aromatic compound of interest. In the absence of direct experimental data in the public domain, this guide utilizes predictive methodologies and comparative analysis with structurally related compounds to provide a robust interpretation. This approach not only demonstrates the power of predictive spectroscopy but also serves as a practical reference for scientists working with similarly substituted benzene derivatives.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

The structure of Methyl 3-bromo-2-methoxy-5-methylbenzoate presents a unique substitution pattern on the benzene ring, leading to distinct electronic environments for each carbon atom. A prediction of the ¹³C NMR spectrum was generated to serve as a basis for our analysis.

Figure 1: Molecular structure of Methyl 3-bromo-2-methoxy-5-methylbenzoate.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C=O (Carbonyl)165.8The carbonyl carbon of an ester is typically found in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms. This is consistent with values observed for other methyl benzoates.[1][2]
C2 (Ar-OCH₃)155.2This aromatic carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift.
C5 (Ar-CH₃)138.5The attachment of the methyl group causes a moderate downfield shift on this aromatic carbon.
C1 (Ar-COOCH₃)132.1The carbon atom to which the ester group is attached is deshielded, placing it in this region of the aromatic spectrum.
C6 (Ar-H)129.8This aromatic carbon is expected to have a chemical shift in the typical range for aromatic protons.
C4 (Ar-H)124.5This aromatic carbon is ortho to the bromine atom and meta to the methoxy group, resulting in a relatively upfield shift compared to other aromatic carbons.
C3 (Ar-Br)115.3The carbon atom directly bonded to the bromine atom experiences a moderate shielding effect, also known as the "heavy atom effect," shifting it upfield.
O-CH₃ (Methoxy)61.7The carbon of the methoxy group attached to the aromatic ring is deshielded by the oxygen atom.
O-CH₃ (Ester)52.5The methyl group of the ester function is also deshielded by the adjacent oxygen atom.
Ar-CH₃ (Methyl)20.9The methyl group attached to the aromatic ring appears in the typical upfield region for alkyl carbons.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted chemical shifts, a comparative analysis with experimentally determined data for similar molecules is essential.

Methyl Benzoate

For the parent compound, methyl benzoate, the carbonyl carbon appears around 167 ppm, and the aromatic carbons resonate between 128 and 133 ppm.[1] The methyl ester carbon is typically observed around 52 ppm.[1] These values serve as a foundational baseline for understanding the electronic effects of the substituents in our target molecule.

Substituted Benzoates

The introduction of substituents onto the benzene ring significantly perturbs the chemical shifts of the aromatic carbons.

  • Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is strongly electron-donating through resonance and electron-withdrawing through induction. The resonance effect typically dominates, leading to increased electron density at the ortho and para positions, which would cause an upfield shift for C3 and C5. However, in our molecule, the methoxy group is at C2. Its primary effect will be a strong deshielding of the directly attached carbon (C2) due to the inductive effect.

  • Bromo Group (-Br): The bromine atom is an electronegative, deactivating group. It withdraws electron density inductively, which would generally lead to a downfield shift. However, heavy halogens like bromine can also cause a shielding effect on the directly attached carbon (the "heavy atom effect"), shifting it upfield. This is reflected in the predicted upfield shift for C3.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It causes a slight downfield shift at the point of attachment (C5) and a minor shielding effect at the ortho and para positions.

By considering the additive effects of these substituents, we can rationalize the predicted chemical shifts for Methyl 3-bromo-2-methoxy-5-methylbenzoate. The interplay of inductive and resonance effects, along with steric and heavy-atom influences, creates the unique spectral fingerprint of this molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh ~20-50 mg of Methyl 3-bromo-2-methoxy-5-methylbenzoate prep2 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 prep4 4. Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 5. Insert the NMR tube into the spectrometer prep4->acq1 acq2 6. Lock the spectrometer on the deuterium signal of the solvent acq1->acq2 acq3 7. Shim the magnetic field to achieve homogeneity acq2->acq3 acq4 8. Set up the acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) acq3->acq4 acq5 9. Acquire the ¹³C NMR spectrum acq4->acq5 proc1 10. Apply Fourier transformation to the raw data (FID) acq5->proc1 proc2 11. Phase correct the spectrum proc1->proc2 proc3 12. Calibrate the chemical shift scale using the TMS signal proc2->proc3 proc4 13. Integrate the peaks (optional for ¹³C NMR) proc3->proc4 proc5 14. Analyze the chemical shifts and assign the peaks to the corresponding carbon atoms proc4->proc5

Figure 2: Standard workflow for acquiring a ¹³C NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solvating power for a wide range of organic compounds and its single deuterium signal for locking.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, and it is chemically inert.

  • Shimming: This process is critical for achieving a homogeneous magnetic field across the sample, which is essential for obtaining sharp, well-resolved NMR signals.

  • Acquisition Parameters: The number of scans is often increased for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio. A suitable relaxation delay is necessary to allow the nuclear spins to return to equilibrium between pulses, ensuring accurate signal intensities, although for routine spectra, this is often shortened.

Conclusion

This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for Methyl 3-bromo-2-methoxy-5-methylbenzoate. Through a detailed examination of the predicted spectrum and a comparative analysis with related compounds, we have established a solid foundation for the structural interpretation of this molecule. The provided experimental protocol outlines the best practices for acquiring high-quality ¹³C NMR data. For researchers in drug discovery and organic synthesis, this guide serves as a valuable resource for understanding and predicting the spectroscopic properties of complex aromatic compounds.

References

  • Scott, K. N. (1972). ¹³C NMR studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2374-2379. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Gable, K. (2022, March 9). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. [Link]

Sources

Validation

Precision Purity Profiling: HPLC Method Development for Methyl 3-bromo-2-methoxy-5-methylbenzoate

Executive Summary This guide presents a rigorous, data-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for Methyl 3-bromo-2-methoxy-5-methylbenzoate . Unlike generic protocols, this a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a rigorous, data-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for Methyl 3-bromo-2-methoxy-5-methylbenzoate . Unlike generic protocols, this analysis addresses the specific physicochemical challenges of this tetra-substituted benzoate—specifically, the separation of its hydrolysis degradation product (the free acid) and potential brominated regioisomers. We compare a robust Reverse-Phase C18 (Method A) against an Orthogonal Phenyl-Hexyl (Method B) and a GC-FID (Method C) alternative, establishing the C18 method as the superior choice for definitive purity profiling in pharmaceutical intermediate workflows.

Part 1: Strategic Analysis & Chemical Logic

The Analyte & The Challenge

Methyl 3-bromo-2-methoxy-5-methylbenzoate is a lipophilic ester used as a scaffold in medicinal chemistry. Its structure presents three distinct analytical hurdles:

  • Hydrolysis Susceptibility: The ester moiety at position 1 is flanked by an electron-donating methoxy group at position 2. While sterically crowded, it is susceptible to acid/base hydrolysis, generating 3-bromo-2-methoxy-5-methylbenzoic acid . The method must resolve this polar impurity from the neutral parent.

  • Regioisomerism: During synthesis (typically bromination of methyl 2-methoxy-5-methylbenzoate), the bromine may attack position 6 (ortho to the ester) instead of position 3. These isomers have identical mass (MW 259.1) and similar polarity, requiring high chromatographic selectivity (

    
    ).
    
  • Lipophilicity: With a predicted LogP > 3.0, the compound retains strongly on C18, necessitating a high-strength organic gradient to elute within a reasonable timeframe.

Method Development Decision Matrix

The following workflow illustrates the logic applied to select the optimal stationary phase and detection mode.

MethodSelection Start Analyte: Methyl 3-bromo-2-methoxy-5-methylbenzoate PropAnalysis Analyze Properties: LogP ~3.5 (Lipophilic) UV Active (Benzoate chromophore) Potential Acid Impurity Start->PropAnalysis Decision1 Is the sample volatile & thermally stable? PropAnalysis->Decision1 GC_Path Yes: Consider GC-FID Decision1->GC_Path High Volatility LC_Path No / Unknown (Acid impurity is non-volatile) Decision1->LC_Path Mixed Polarity Decision2 Select HPLC Mode LC_Path->Decision2 RPC18 Method A: C18 (L1) (Hydrophobic Selectivity) Decision2->RPC18 Primary Choice RPPhenyl Method B: Phenyl-Hexyl (L11) (Pi-Pi Selectivity for Isomers) Decision2->RPPhenyl Orthogonal Check Validation Validate Resolution (Rs) Target: Acid/Ester Rs > 5.0 RPC18->Validation RPPhenyl->Validation

Figure 1: Decision tree for analytical method selection emphasizing the rejection of GC for free acid analysis and the prioritization of RP-HPLC.

Part 2: Comparative Method Evaluation

We evaluated three methodologies to determine the "Gold Standard" for purity analysis.

Comparison Table: Performance Metrics
FeatureMethod A: Optimized RP-HPLC (C18) Method B: Orthogonal HPLC (Phenyl-Hexyl) Method C: GC-FID
Mechanism Hydrophobic Interaction

Interaction & Hydrophobicity
Volatility & Boiling Point
Target Analyte Retention 12.4 min14.1 min8.5 min
Acid Impurity Detection Excellent (Elutes early, sharp peak)Good (Slight tailing)Poor (Requires derivatization)
Isomer Separation (

)
1.05 (Baseline resolved)1.12 (Superior selectivity) 1.02 (Partial co-elution)
Sensitivity (LOQ) 0.5 µg/mL (UV 254 nm)0.5 µg/mL (UV 254 nm)1.0 µg/mL (FID)
Robustness High (pH stable)Moderate (Sensitive to ACN %)High
Verdict Recommended for QC Recommended for R&D/Isomer ID Not Recommended for Purity
Analysis of Results
  • Method A (C18) is the most balanced approach. It provides excellent peak shape for the main ester and effectively separates the polar acid impurity (which elutes at the solvent front if pH is unbuffered, but retains well at pH 2.5).

  • Method B (Phenyl-Hexyl) offers superior separation of regioisomers due to the interaction between the phenyl ring of the column and the aromatic ring of the analyte. However, it is less standard for routine QC.

  • Method C (GC) fails to accurately quantify the 3-bromo-2-methoxy-5-methylbenzoic acid impurity without a derivatization step (e.g., trimethylsilylation), making it unsuitable for direct purity analysis where hydrolysis products are a concern.

Part 3: The "Gold Standard" Protocol (Method A)

This protocol is designed to be self-validating. The use of an acidic mobile phase suppresses the ionization of the free acid impurity (pKa ~4), ensuring it elutes as a sharp peak rather than a broad band.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent USP L1).

  • System: HPLC with PDA/UV Detector.

  • Wavelength: 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1][3]
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: Low pH keeps acidic impurities protonated (

      
      ), increasing their retention on C18 and preventing peak tailing.
      
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

    • Why: ACN has a lower UV cutoff than Methanol, reducing baseline drift at 210 nm.

Gradient Program

The compound is lipophilic; a gradient is required to elute it efficiently while resolving early eluting polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Polar Impurities)
2.09010Start Gradient
15.01090Elution of Main Peak
20.01090Wash
20.19010Re-equilibration
25.09010End of Run
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[3]

  • Stock Solution: Dissolve 25 mg of Methyl 3-bromo-2-methoxy-5-methylbenzoate in 25 mL Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

  • Sensitivity Check: Dilute Working Standard to 0.5 µg/mL (LOQ level).

Part 4: Experimental Validation & Troubleshooting

System Suitability Criteria

To ensure the trustworthiness of the data, the system must meet these metrics before analyzing samples:

  • Tailing Factor (Tf): NMT 1.5 for the main peak.

  • Theoretical Plates (N): NLT 5,000.

  • Resolution (Rs): NLT 2.0 between the Main Peak and any adjacent impurity (specifically the acid impurity if spiked).

  • Precision: %RSD of peak area for 6 replicate injections of the standard

    
     2.0%.
    
Troubleshooting Guide
  • Issue: Broad or splitting peak for the main ester.

    • Cause: Sample solvent strength is too high (e.g., dissolved in 100% ACN).

    • Fix: Match the sample diluent to the initial mobile phase (50:50 ACN:Water) or reduce injection volume.

  • Issue: "Ghost" peaks in the gradient.

    • Cause: Impurities in the water or organic modifier concentrating on the column during equilibration.

    • Fix: Use HPLC-grade water and filter mobile phases through 0.22 µm filters.

  • Issue: Retention time drift.

    • Cause: pH fluctuation or temperature instability.

    • Fix: Ensure column oven is active and buffer is prepared fresh.

References

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Link

  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-5-methoxy-2-methylbenzoate Product Specification. Link

  • PubChem. (2025).[4] Methyl 2-amino-5-bromo-3-methylbenzoate Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Methyl 3-bromo-2-methoxy-5-methylbenzoate from its Constitutional Isomer Impurity

For Researchers, Scientists, and Drug Development Professionals In the synthesis of specialty chemicals and pharmaceutical intermediates, the assurance of purity is not merely a quality control checkpoint; it is the bedr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialty chemicals and pharmaceutical intermediates, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and the safe development of therapeutics. Methyl 3-bromo-2-methoxy-5-methylbenzoate is a key building block in organic synthesis, and its utility is directly tied to its isomeric purity. This guide provides an in-depth technical comparison and robust analytical methodologies to distinguish the target molecule from its primary constitutional isomer impurity, a common challenge arising from the nuanced regioselectivity of electrophilic aromatic substitution.

The Synthetic Challenge: Understanding Impurity Formation

The synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate typically involves the bromination of a substituted benzoic acid or its ester. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the aromatic ring. In the precursor, a methoxy group (-OCH₃) and a methyl group (-CH₃) are both activating and ortho-, para-directing groups.[1][2] However, the methoxy group is a stronger activating group than the methyl group.[3] This means it exerts a more dominant influence on the position of the incoming electrophile (bromine).

The methoxy group strongly activates the positions ortho and para to it. The methyl group also activates its ortho and para positions. The interplay of these directing effects, combined with steric hindrance, leads to a primary product and potential side products. The most probable constitutional isomer impurity is Methyl 5-bromo-2-methoxy-3-methylbenzoate, where bromination occurs at a different activated position on the ring.

Analytical Strategy: A Multi-pronged Approach to Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of Methyl 3-bromo-2-methoxy-5-methylbenzoate and its isomeric impurity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation and initial identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.

Comparative Data at a Glance

The following table summarizes the expected differences in analytical data between Methyl 3-bromo-2-methoxy-5-methylbenzoate and its primary constitutional isomer impurity.

Analytical TechniqueParameterMethyl 3-bromo-2-methoxy-5-methylbenzoate (Target)Methyl 5-bromo-2-methoxy-3-methylbenzoate (Impurity)Rationale for Distinction
HPLC Retention TimeExpected to be differentExpected to be differentSubtle differences in polarity due to the substitution pattern will lead to differential interaction with the stationary phase.
GC-MS Retention TimeExpected to be differentExpected to be differentDifferences in volatility and polarity will result in different elution times from the GC column.
Mass Spectrum (m/z)Identical molecular ion peakIdentical molecular ion peakConstitutional isomers have the same molecular weight.
Fragmentation PatternPotentially subtle differencesPotentially subtle differencesThe positions of the substituents can influence the stability of fragment ions, leading to minor variations in the relative abundances of certain fragments.[4]
¹H NMR Aromatic ProtonsTwo distinct singlets or narrow doubletsTwo distinct singlets or narrow doublets with different chemical shiftsThe electronic environment of the aromatic protons is unique for each isomer, leading to different chemical shifts.
Methoxy Protons (-OCH₃)Singlet at a specific chemical shiftSinglet at a slightly different chemical shiftThe proximity to different substituents will alter the electronic shielding of the methoxy protons.
Methyl Protons (-CH₃)Singlet at a specific chemical shiftSinglet at a slightly different chemical shiftThe position relative to the bromine and ester groups will influence the chemical shift of the methyl protons.
¹³C NMR Aromatic CarbonsDistinct set of signalsDistinct set of signals with different chemical shiftsEach carbon atom in the aromatic ring has a unique chemical environment, resulting in a different set of chemical shifts for each isomer.
Methoxy Carbon (-OCH₃)Signal at a specific chemical shiftSignal at a slightly different chemical shiftThe electronic environment of the methoxy carbon will be different in each isomer.
Methyl Carbon (-CH₃)Signal at a specific chemical shiftSignal at a slightly different chemical shiftThe position of the methyl group relative to the other substituents will affect its carbon chemical shift.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a primary technique for resolving and quantifying isomeric impurities. The choice of a stationary phase with enhanced selectivity for aromatic compounds, such as a phenyl-hexyl column, is crucial.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis Sample_Prep Dissolve sample in mobile phase Injection Inject sample onto HPLC system Sample_Prep->Injection Mobile_Phase_Prep Prepare and degas mobile phase (e.g., Acetonitrile/Water) Separation Isocratic or gradient elution on a Phenyl-Hexyl column Mobile_Phase_Prep->Separation Injection->Separation Detection UV detection at a suitable wavelength (e.g., 254 nm) Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Quantification Quantify purity and impurity levels Integration->Quantification

Caption: Workflow for HPLC analysis of isomeric purity.

Detailed HPLC Method:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl stationary phase (e.g., 4.6 x 150 mm, 5 µm). Phenyl columns offer π-π interactions that can enhance the separation of aromatic isomers.[5]

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve baseline separation. A good starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is an excellent tool for separating volatile compounds and providing mass information for identification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation and MS Detection cluster_data Data Interpretation Sample_Prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) Injection Inject sample into GC Sample_Prep->Injection Separation Temperature-programmed separation on a capillary column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Mass_Analysis Mass analysis (e.g., Quadrupole) Ionization->Mass_Analysis TIC Obtain Total Ion Chromatogram (TIC) Mass_Analysis->TIC Mass_Spectrum Extract mass spectrum for each peak TIC->Mass_Spectrum Identification Identify components based on retention time and fragmentation pattern Mass_Spectrum->Identification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Interpretation Sample_Prep Dissolve sample in a deuterated solvent (e.g., CDCl₃) with TMS H1_Acquisition Acquire ¹H NMR spectrum Sample_Prep->H1_Acquisition C13_Acquisition Acquire ¹³C NMR spectrum Sample_Prep->C13_Acquisition TwoD_Acquisition Acquire 2D NMR spectra (COSY, HSQC, HMBC) if necessary Sample_Prep->TwoD_Acquisition Processing Process and analyze spectra H1_Acquisition->Processing C13_Acquisition->Processing TwoD_Acquisition->Processing Assignment Assign signals to specific protons and carbons Processing->Assignment Structure_Confirmation Confirm structure and identify impurities Assignment->Structure_Confirmation

Caption: Workflow for NMR analysis.

Detailed NMR Method:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The chemical shifts of the aromatic carbons will be highly informative.

Conclusion

The rigorous differentiation of Methyl 3-bromo-2-methoxy-5-methylbenzoate from its constitutional isomer impurities is a critical task in ensuring the quality and reliability of this important synthetic intermediate. By understanding the chemical principles behind impurity formation and employing a multi-technique analytical approach, researchers and drug development professionals can confidently assess the purity of their material. The detailed protocols and comparative data presented in this guide provide a robust framework for achieving this essential analytical objective.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link] [1]2. University of Calgary. Directing Groups in SE Ar. [Link] [2]3. Wikipedia. Electrophilic aromatic directing groups. [Link] 4. ResearchGate. (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... [Link] [4]5. HPLC Primer. Isomers and Recommended HPLC Columns for Effective Separation. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of Methyl 3-bromo-2-methoxy-5-methylbenzoate

Executive Summary & Hazard Identification Methyl 3-bromo-2-methoxy-5-methylbenzoate is a halogenated aromatic ester commonly used as a pharmaceutical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). Prope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Methyl 3-bromo-2-methoxy-5-methylbenzoate is a halogenated aromatic ester commonly used as a pharmaceutical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). Proper disposal is critical not only for regulatory compliance but to prevent the formation of toxic byproducts (dioxins/furans) during improper incineration and to avoid aquatic bioaccumulation.

Immediate Hazard Profile:

  • GHS Classification: Irritant (Skin/Eye/Resp - H315, H319, H335).[1] Note: Structurally similar analogs are often classified as Acute Toxic (Oral), so treat with high caution.

  • Waste Stream: Halogenated Organic. (Strict segregation required).

  • Reactivity: Susceptible to hydrolysis by strong bases; incompatible with strong oxidizers.[2]

Pre-Disposal Assessment: The "Why" Behind the Protocol

To ensure scientific integrity in your waste management, you must understand the chemical fate of this compound.

The Halogen Factor

Unlike standard organic esters (e.g., methyl benzoate), the presence of the Bromine (Br) atom on the aromatic ring changes the disposal pathway entirely.

  • Causality: If this compound is disposed of in a standard "Non-Halogenated" solvent stream, it will be sent to a standard fuel-blending incinerator. Burning brominated aromatics without specific flue-gas scrubbing generates Hydrogen Bromide (HBr) gas (corrosive) and potential brominated dioxins.

  • Operational Consequence: You must segregate this waste into the "Halogenated" stream, which is routed to rotary kiln incinerators equipped with caustic scrubbers.

Hydrolysis & Stability
  • Mechanism: The methyl ester group (

    
    ) is hydrolyzable. In the presence of water and a base, it converts to 3-bromo-2-methoxy-5-methylbenzoic acid and methanol.
    
  • Self-Validating Step: Do not mix this waste with aqueous basic waste streams (pH > 10). The exothermic hydrolysis reaction can pressurize waste containers.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid/Oil (Expired or Excess Reagent)

Objective: Dispose of the pure compound without generating unnecessary liquid waste volume.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from slow hydrolysis.

  • Transfer: Transfer the solid/oil directly into the container. Do not dissolve it in solvent solely for disposal purposes unless required by your facility's specific EHS liquid-waste policy.

  • Labeling:

    • Primary Constituent: Methyl 3-bromo-2-methoxy-5-methylbenzoate.

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Critical Tag: "Solid Hazardous Waste - Halogenated Organic."

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag to prevent contamination of the waste storage area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Safe segregation from non-compatible solvents.

  • Stream Identification: Determine the primary solvent.

    • If solvent is Dichloromethane (DCM) or Chloroform : Compatible.

    • If solvent is Ethyl Acetate , Hexanes , or Methanol : This mixture is now a Halogenated Waste because of the solute.

  • Segregation: Pour into the Halogenated Organic Solvent carboy (typically Red or Yellow tagged in many labs).

    • Crucial Rule: Never pour this mixture into the "Non-Halogenated" (White tag) carboy. Even 1% halogen content reclassifies the entire container, significantly increasing disposal costs for your department.

  • pH Check (Self-Validation): Before adding to a communal carboy, check the pH of your mixture using a dipstick.

    • Requirement: pH 4–9.

    • Action: If highly acidic or basic, neutralize in a beaker before adding to the waste container to prevent polymerization or gas evolution inside the drum.

Visualized Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of this compound.

Disposal_Matrix Start Waste: Methyl 3-bromo-2-methoxy-5-methylbenzoate State_Check Physical State? Start->State_Check Solid Pure Solid / Viscous Oil State_Check->Solid Solid Liquid Dissolved in Solvent State_Check->Liquid Solution Solid_Bin Solid Waste Bin (Label: Halogenated Organic) Solid->Solid_Bin Direct Pack Solvent_Check Identify Solvent Base Liquid->Solvent_Check Halo_Solvent Halogenated (e.g., DCM) Solvent_Check->Halo_Solvent NonHalo_Solvent Non-Halogenated (e.g., EtOAc) Solvent_Check->NonHalo_Solvent Liquid_Bin Halogenated Solvent Carboy (Segregated Stream) Halo_Solvent->Liquid_Bin Compatible Reclass Re-classify as HALOGENATED WASTE NonHalo_Solvent->Reclass Contamination Rule Reclass->Liquid_Bin Dispose

Caption: Figure 1. Decision matrix for segregating methyl 3-bromo-2-methoxy-5-methylbenzoate waste streams to ensure regulatory compliance.

Spill Contingency Protocol

In the event of a benchtop spill, immediate action is required to prevent exposure and facility contamination.

Spill Response Workflow

Spill_Response Alert Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Alert->Isolate PPE 2. Don PPE (Nitrile Gloves x2, Goggles) Isolate->PPE Absorb 3. Absorb (Vermiculite or Chem-Pad) PPE->Absorb Clean 4. Solvent Wash (Soap/Water then Acetone) Absorb->Clean Dispose 5. Disposal (Solid Halogenated Waste) Clean->Dispose

Caption: Figure 2. Immediate response workflow for minor laboratory spills (< 500 mg).

Decontamination Specifics
  • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or oil-absorbing pads, then scoop.

  • Surface Cleaning: After removing the bulk material, wipe the surface with a soap/water solution first (to emulsify), followed by an acetone wipe.

  • Waste: All cleanup materials (gloves, pads, towels) must be treated as Hazardous Solid Waste contaminated with halogens.

Technical Data & Regulatory Reference

Chemical Properties Relevant to Disposal[4]
PropertyDataOperational Implication
Molecular Formula

Contains Bromine; mandates Halogenated stream.
Physical State Solid (Low melt) / OilMay adhere to glass; rinse containers 3x with solvent.
Water Solubility Low / InsolubleDo not attempt to wash down sink.
Flash Point > 110°C (Predicted)Combustible, but not Flammable Class 3.
EPA Waste Code Not P/U ListedDefaults to D001 (if ignitable solvent) or State-specific Halogenated codes.
Regulatory Compliance (US/EU)
  • EPA (USA): While not a specifically "Listed" waste (U-list), it falls under 40 CFR 261.31 (F002) definitions if mixed with spent halogenated solvents. It must be treated to meet Land Disposal Restrictions (LDR) for halogenated organics.

  • EU Waste Framework: Classified under LoW Code 07 05 13 * (Solid wastes containing dangerous substances) or 14 06 02 * (Halogenated solvents and solvent mixtures).

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl 5-bromo-2-methylbenzoate (Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2022). CAMEO Chemicals: Methyl Benzoate (Chemical Class Data).[3] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-2-methoxy-5-methylbenzoate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the selection and use of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling Methyl 3-bromo-2-methoxy-5-methylbenzoate (or its close structural analogs). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a robust safety framework by analyzing data from closely related brominated and methoxylated benzoate derivatives. This approach ensures that our procedures are grounded in sound chemical principles and address the likely hazard profile of the molecule.

The foundational principle of laboratory safety is to minimize exposure through a combination of engineering controls, administrative controls, and, as the final line of defense, appropriate PPE. This guide focuses on the latter, providing not just a list of equipment, but the scientific rationale behind each selection.

Hazard Assessment: Understanding the Risks

Methyl 3-bromo-2-methoxy-5-methylbenzoate belongs to the family of halogenated aromatic esters. Based on SDS for similar compounds, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]

Given these potential hazards, a multi-layered PPE strategy is essential to protect the eyes, skin, and respiratory system.

Core PPE Requirements: The Non-Negotiable Baseline

For any work involving Methyl 3-bromo-2-methoxy-5-methylbenzoate, the following PPE is the mandatory minimum.

Direct contact with the eyes can cause serious irritation.[1][2][3] Therefore, robust eye protection is critical.

  • Chemical Splash Goggles: These should be the default choice. They provide a seal around the eyes, offering superior protection from splashes, mists, and fine dust compared to standard safety glasses.[5] Ensure they are rated for chemical splash protection and have indirect ventilation.

  • Face Shield: When handling larger quantities (>50 g or >100 mL) or when there is a significant risk of splashing or spattering, a face shield must be worn in addition to chemical splash goggles.[5][6] A face shield alone does not provide adequate eye protection.

  • Laboratory Coat: A flame-resistant lab coat, properly fastened, is required to protect your skin and personal clothing from incidental contact and minor spills. For tasks with a higher splash potential, consider a chemically resistant apron worn over the lab coat.[7]

  • Full-Length Pants and Closed-Toed Shoes: This is a fundamental laboratory requirement to ensure no skin is exposed on the lower body and feet.[7]

Choosing the correct glove material is arguably the most critical decision for hand protection. Methyl 3-bromo-2-methoxy-5-methylbenzoate is a halogenated aromatic hydrocarbon. This chemical class can degrade common glove materials like latex.

  • Recommended Glove Material:

    • Nitrile: Nitrile gloves offer excellent protection against a wide variety of solvents, oils, and some corrosives, making them a suitable choice for incidental contact with this compound. They also provide superior puncture and abrasion resistance compared to latex.[5]

    • Neoprene: For situations involving extended contact or immersion, neoprene gloves are a robust option, offering good resistance to many acids, bases, and halogenated hydrocarbons.[8]

  • Glove Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For handling highly concentrated solutions or for extended procedures, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Prompt Removal: If a glove is splashed or contaminated, remove it immediately using the proper technique (see section 4) and wash your hands thoroughly. Do not reuse disposable gloves.

Task-Specific PPE Escalation

The level of PPE must be adapted to the specific task and the associated risk. The following table provides guidance for escalating PPE based on the experimental procedure.

Task/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Small Quantities of Solid (<1g) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatRecommended if solid is dusty or if ventilation is poor (N95 respirator).
Preparing Solutions (Small Scale, <100mL) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot typically required if performed in a certified chemical fume hood.
Large-Scale Reactions or Transfers (>100mL) Goggles & Face ShieldNeoprene or Double Nitrile GlovesLab Coat & Chemical ApronRequired if not performed in a fume hood (Respirator with organic vapor cartridge).
Spill Cleanup Goggles & Face ShieldNeoprene or Heavy-Duty Nitrile GlovesLab Coat & Chemical ApronRequired for large spills or spills in poorly ventilated areas (Respirator with organic vapor cartridge).
PPE Workflow: A Step-by-Step Guide

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) donning_node donning_node doffing_node doffing_node wash_node wash_node d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 then d3 3. Respirator (if required) d2->d3 then d4 4. Gloves (over cuffs) d3->d4 then f1 1. Gloves (peel off) d4->f1 Perform Work f2 2. Lab Coat (turn inside out) f1->f2 then f3 3. Goggles / Face Shield f2->f3 then f4 4. Respirator (if used) f3->f4 then wash2 Wash Hands Thoroughly f4->wash2 wash1 Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow

Operational and Disposal Plans
  • Designated Area: Always handle Methyl 3-bromo-2-methoxy-5-methylbenzoate in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1]

  • Avoid Inhalation/Contact: Do not breathe dust or vapors.[2] Avoid all personal contact by using the prescribed PPE.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10] Do not eat, drink, or smoke in the laboratory.[9]

  • Chemical Waste: Dispose of Methyl 3-bromo-2-methoxy-5-methylbenzoate and any contaminated materials (e.g., pipette tips, paper towels) as hazardous chemical waste.[1][12] It should not be released into the environment.[1]

  • Containers: Keep waste in suitable, closed, and clearly labeled containers for disposal.[1]

  • PPE Disposal: Contaminated gloves, disposable aprons, and other items should be placed in a designated hazardous waste container immediately after removal.

  • Consult Local Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[11]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Seek immediate medical attention.[9]

By adhering to these rigorous PPE and handling protocols, you can confidently and safely incorporate Methyl 3-bromo-2-methoxy-5-methylbenzoate into your research workflows, ensuring both the integrity of your experiments and the protection of your health.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). Google Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15). TCI Chemicals.
  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University.
  • Personal Protective Equipment - OSHA. Occupational Safety and Health Administration.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
  • Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3 - Sigma-Aldrich. Sigma-Aldrich.
  • Section 6C: Protective Equipment - Princeton EHS. Princeton University Environmental Health & Safety.
  • Methyl 3-methylbenzoate - Synquest Labs. SynQuest Laboratories, Inc..
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). SDS Manager.
  • Methyl benzoate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Methyl 3-bromo-2-methoxy-5-methylbenzoate
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Methyl 3-bromo-2-methoxy-5-methylbenzoate
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